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  • Product: Laurixamine
  • CAS: 7617-74-5

Core Science & Biosynthesis

Foundational

The Core Mechanism of Laurixamine on Bacterial Cell Membranes: An In-depth Technical Guide

Disclaimer: The following guide details the proposed mechanism of action of Laurixamine on bacterial cell membranes. Due to a lack of direct experimental studies on Laurixamine, this guide is based on the known antimicro...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide details the proposed mechanism of action of Laurixamine on bacterial cell membranes. Due to a lack of direct experimental studies on Laurixamine, this guide is based on the known antimicrobial activities of structurally similar long-chain amines and related amphiphilic compounds. The experimental protocols provided are standard methods that would be employed to verify the proposed mechanism.

Introduction

Laurixamine, chemically known as 3-dodecoxypropan-1-amine[1][2], is a cationic amphiphilic molecule with a long hydrophobic alkyl chain and a hydrophilic amine headgroup. This structure is characteristic of many membrane-active antimicrobial agents[3][4][5]. While specific research on Laurixamine's bactericidal mechanism is limited, its chemical architecture strongly suggests that its primary target is the bacterial cell membrane. This guide will explore the proposed mechanism of action, detailing the physicochemical interactions that lead to bacterial cell death, and provide comprehensive experimental protocols for its investigation.

Proposed Mechanism of Action

The proposed mechanism of Laurixamine's action on bacterial cell membranes is a multi-step process initiated by electrostatic attraction and culminating in membrane disruption and cell lysis.

2.1. Initial Electrostatic Interaction and Accumulation

Bacterial cell membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin. The positively charged amine group of Laurixamine is electrostatically attracted to these anionic components of the bacterial membrane. This initial binding concentrates Laurixamine molecules at the membrane surface, a process described by the "carpet model" for many antimicrobial peptides[6].

2.2. Hydrophobic Insertion and Membrane Perturbation

Following the initial electrostatic binding, the long dodecyl tail of Laurixamine, being hydrophobic, inserts into the lipid bilayer's hydrophobic core[7][8]. This insertion disrupts the orderly packing of the phospholipid acyl chains, leading to an increase in membrane fluidity and the creation of defects[8][9].

2.3. Membrane Depolarization and Permeabilization

The accumulation and insertion of Laurixamine molecules lead to a loss of membrane integrity. This manifests in two critical ways:

  • Membrane Depolarization: The influx of positive charges from Laurixamine and the disruption of the lipid bilayer dissipate the electrochemical gradient across the membrane[10]. This loss of membrane potential is a crucial step in bacterial cell death as it disrupts essential cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport.

  • Membrane Permeabilization: The continued disruption of the membrane leads to the formation of transient pores or channels[11]. These pores allow the leakage of intracellular components, such as ions, metabolites, and even larger molecules like RNA and proteins, ultimately leading to cell lysis and death[12][13].

The overall proposed mechanism is a cascade of events leading to the catastrophic failure of the bacterial cell membrane's barrier function.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that would be expected from the experimental protocols described in the subsequent sections. These tables are for illustrative purposes to demonstrate how the antimicrobial activity of Laurixamine could be quantified.

Table 1: Minimum Inhibitory Concentration (MIC) of Laurixamine

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis8

Table 2: Membrane Permeabilization (SYTOX Green Assay)

Laurixamine Conc. (µg/mL)Fluorescence Intensity (Arbitrary Units)
0 (Control)100
8850
162500
324800
645200

Table 3: Membrane Depolarization (diSC3-5 Assay)

Laurixamine Conc. (µg/mL)Fluorescence Intensity (Arbitrary Units)
0 (Control)50
8600
161800
323500
644000

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanism of action of Laurixamine.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Laurixamine that inhibits the visible growth of a microorganism.[14][15][16][17][18]

  • Materials:

    • Laurixamine stock solution

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of Laurixamine in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria without Laurixamine) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of Laurixamine in which no visible turbidity is observed.

4.2. Membrane Permeability Assay (SYTOX Green Assay)

This assay measures the permeabilization of the bacterial cytoplasmic membrane using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[12][13][19][20][21]

  • Materials:

    • Laurixamine solutions of varying concentrations

    • Log-phase bacterial culture

    • SYTOX Green stain (5 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Black, clear-bottom 96-well plates

    • Fluorometric microplate reader

  • Procedure:

    • Wash and resuspend the bacterial cells in PBS to an OD600 of 0.5.

    • In a 96-well plate, add the bacterial suspension to wells containing different concentrations of Laurixamine.

    • Add SYTOX Green to each well to a final concentration of 5 µM.

    • Include a positive control (e.g., cells treated with 70% isopropanol) and a negative control (untreated cells).

    • Incubate the plate at room temperature in the dark for 30 minutes.

    • Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

4.3. Membrane Potential Assay (diSC3-5 Assay)

This assay assesses membrane depolarization using the potentiometric fluorescent probe diSC3-5. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization causes the release of the dye and an increase in fluorescence.[10][22][23][24][25]

  • Materials:

    • Laurixamine solutions of varying concentrations

    • Log-phase bacterial culture

    • diSC3-5 dye (1 mM in DMSO)

    • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

    • KCl (200 mM)

    • Valinomycin (optional, as a positive control for depolarization)

    • Fluorometer with a stirred cuvette holder

  • Procedure:

    • Wash and resuspend the bacterial cells in HEPES buffer.

    • Add diSC3-5 to the cell suspension to a final concentration of 1 µM and incubate until a stable, quenched fluorescence signal is achieved.

    • Add Laurixamine to the cuvette at the desired concentration.

    • Record the increase in fluorescence over time, with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

    • At the end of the experiment, add a high concentration of valinomycin or Laurixamine to determine the maximal fluorescence signal corresponding to complete depolarization.

Visualizations

5.1. Proposed Mechanism of Action Pathway

Laurixamine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Laurixamine Laurixamine MembraneSurface Negatively Charged Membrane Surface Laurixamine->MembraneSurface Electrostatic Attraction LipidBilayer Lipid Bilayer Core MembraneSurface->LipidBilayer Hydrophobic Insertion LipidBilayer->LipidBilayer CellularContents Intracellular Contents (Ions, ATP) LipidBilayer->CellularContents Pore Formation & Leakage Depolarization Membrane Depolarization LipidBilayer->Depolarization Dissipation of Membrane Potential Lysis Cell Lysis CellularContents->Lysis Depolarization->Lysis

Caption: Proposed mechanism of Laurixamine action on bacterial cell membranes.

5.2. Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of Laurixamine in 96-well plate B Inoculate wells with standardized bacterial culture A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth (turbidity) C->D E Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

5.3. Experimental Workflow for Membrane Permeability Assay

Permeability_Workflow A Prepare bacterial suspension and Laurixamine dilutions B Add bacterial suspension and SYTOX Green to 96-well plate A->B C Incubate in the dark for 30 minutes B->C D Measure fluorescence (Ex: 485 nm, Em: 520 nm) C->D E Quantify Membrane Permeabilization D->E

Caption: Workflow for the SYTOX Green membrane permeability assay.

5.4. Experimental Workflow for Membrane Potential Assay

Depolarization_Workflow A Prepare bacterial suspension in HEPES buffer B Add diSC3-5 dye and incubate to achieve fluorescence quench A->B C Add Laurixamine to the cell suspension B->C D Record fluorescence increase over time (Ex: 622 nm, Em: 670 nm) C->D E Determine Rate of Membrane Depolarization D->E

Caption: Workflow for the diSC3-5 membrane potential assay.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 3-(dodecyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 3-(dodecyloxy)propylamine, an amphiphilic molecule...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 3-(dodecyloxy)propylamine, an amphiphilic molecule with applications in surfactant and emulsifier technologies, and potential utility in drug delivery systems.[1] This document outlines a common and effective two-step synthetic pathway and details the analytical techniques used to verify the structure and purity of the final product.

Synthesis of 3-(dodecyloxy)propylamine

The synthesis of 3-(dodecyloxy)propylamine is typically achieved through a two-step process:

  • Cyanoethylation of Dodecanol: Dodecanol undergoes a Michael addition with acrylonitrile to yield the intermediate, 3-(dodecyloxy)propionitrile. This reaction is generally catalyzed by a base.

  • Hydrogenation of 3-(dodecyloxy)propionitrile: The nitrile intermediate is then reduced to the corresponding primary amine, 3-(dodecyloxy)propylamine, via catalytic hydrogenation.

A schematic of this synthetic route is presented below.

Synthesis_Workflow Dodecanol Dodecanol Intermediate 3-(dodecyloxy)propionitrile Dodecanol->Intermediate Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Base_Catalyst Base Catalyst Base_Catalyst->Intermediate Final_Product 3-(dodecyloxy)propylamine Intermediate->Final_Product Hydrogenation Hydrogen H₂ Hydrogen->Final_Product Catalyst Hydrogenation Catalyst Catalyst->Final_Product

Caption: Synthesis workflow for 3-(dodecyloxy)propylamine.

Experimental Protocol: Synthesis

The following protocols are based on established methods for the synthesis of analogous alkoxypropylamines and provide a reliable framework for the preparation of 3-(dodecyloxy)propylamine.

Step 1: Synthesis of 3-(dodecyloxy)propionitrile (Cyanoethylation)

  • Reaction Setup: To a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with dodecanol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Addition of Acrylonitrile: While stirring, slowly add acrylonitrile dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be controlled, typically maintained between 40-50°C.

  • Reaction Time: After the addition is complete, continue stirring the mixture for several hours at a slightly elevated temperature (e.g., 50-60°C) to ensure the reaction goes to completion.

  • Work-up and Purification: After cooling to room temperature, neutralize the catalyst with a dilute acid. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate. The crude 3-(dodecyloxy)propionitrile can be purified by vacuum distillation.

Step 2: Synthesis of 3-(dodecyloxy)propylamine (Hydrogenation)

  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer and a heating mantle, add the purified 3-(dodecyloxy)propionitrile, a suitable solvent such as ethanol or methanol, and a hydrogenation catalyst. Commonly used catalysts include Raney nickel or palladium on carbon. To suppress the formation of secondary amines, liquid ammonia is often used as an inhibitor.[2]

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-6 MPa) and heat to the reaction temperature (e.g., 80-120°C).[2]

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours.

  • Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The solvent and any remaining ammonia are removed under reduced pressure. The resulting crude 3-(dodecyloxy)propylamine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Chemical Characterization

The identity and purity of the synthesized 3-(dodecyloxy)propylamine are confirmed using a variety of spectroscopic techniques.

Characterization_Workflow Synthesized_Product Synthesized 3-(dodecyloxy)propylamine FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment FTIR->Structural_Confirmation H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS->Structural_Confirmation H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation

Caption: Logical flow for the chemical characterization of 3-(dodecyloxy)propylamine.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(dodecyloxy)propylamine is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₃₃NO[1]
Molecular Weight 243.43 g/mol [3]
Appearance Colorless to pale yellow liquid or waxy solid[1]
Boiling Point Approximately 320-330 °C
Solubility Soluble in organic solvents, limited solubility in water[1]
Spectroscopic Data

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. For a primary amine like 3-(dodecyloxy)propylamine, the following characteristic absorption bands are expected:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3250Two bands, characteristic of a primary amine.[4]
C-H Stretch2950-2850Strong absorptions from the long alkyl chain.
N-H Bend1650-1580Scissoring vibration of the primary amine.[4]
C-O Stretch1150-1085Ether linkage.
C-N Stretch1250-1020Aliphatic amine.[4]

A study by Zhang et al. (2020) investigating the adsorption of 3-(dodecyloxy)propylamine on quartz surfaces presented FT-IR data consistent with these expectations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons in different chemical environments.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃ (dodecyl chain)~0.88Triplet3H
(CH₂)₁₀ (dodecyl chain)~1.26Multiplet20H
O-CH₂-CH₂ (dodecyl chain)~1.55Quintet2H
O-CH₂ (propyl chain)~3.40Triplet2H
O-CH₂-CH₂-CH₂-N~1.75Quintet2H
CH₂-NH₂~2.70Triplet2H
NH₂Broad singlet2H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms.

CarbonExpected Chemical Shift (ppm)
CH₃ (dodecyl chain)~14
(CH₂)₁₀ (dodecyl chain)~22-32
O-CH₂ (dodecyl chain)~71
O-CH₂ (propyl chain)~70
O-CH₂-CH₂-CH₂-N~30
CH₂-NH₂~40

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-(dodecyloxy)propylamine, the molecular ion peak [M]⁺ would be expected at m/z = 243. A characteristic fragmentation pattern for long-chain amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken.[5] The base peak is often the result of the loss of the largest alkyl group attached to the α-carbon. Another common fragmentation pathway for ethers is cleavage of the C-O bond.

m/zPossible Fragment
243[M]⁺
226[M-NH₃]⁺
44[CH₂=NH₂]⁺
185[CH₃(CH₂)₁₁]⁺

Conclusion

The synthesis of 3-(dodecyloxy)propylamine via a two-step cyanoethylation and subsequent hydrogenation is a robust and scalable method. The chemical identity and purity of the final product can be unequivocally confirmed through a combination of FTIR, NMR, and mass spectrometry. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

Foundational

Laurixamine physical and chemical properties for research applications

For Researchers, Scientists, and Drug Development Professionals Introduction Laurixamine, systematically known as 3-(dodecyloxy)propan-1-amine, is a long-chain aliphatic amine with amphiphilic properties owing to its dod...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine, systematically known as 3-(dodecyloxy)propan-1-amine, is a long-chain aliphatic amine with amphiphilic properties owing to its dodecyl ether tail and a primary amine head. This structure lends itself to a variety of industrial applications, primarily as a surfactant, emulsifier, and as an intermediate in the synthesis of other chemical products, including germicidal agents. While its role in industrial processes is established, its application in focused research, particularly in drug development and biological systems, is an emerging area of interest. This guide provides a comprehensive overview of the known physical and chemical properties of Laurixamine, alongside available experimental data and methodologies relevant to its application in a research setting.

Physical and Chemical Properties

Laurixamine's defining characteristic is its amphiphilicity, which dictates its solubility and interfacial activity. The long dodecyl chain imparts significant hydrophobicity, while the terminal primary amine group provides a hydrophilic, basic center.

Table 1: Physical and Chemical Properties of Laurixamine

PropertyValueSource
Molecular Formula C₁₅H₃₃NO--INVALID-LINK--
Molecular Weight 243.43 g/mol --INVALID-LINK--
Monoisotopic Mass 243.256215 g/mol --INVALID-LINK--
Physical State Liquid or waxy solid at room temperature.[1]--INVALID-LINK--
Solubility Limited solubility in water; soluble in organic solvents.[1]--INVALID-LINK--
Predicted XLogP3-AA 5.1--INVALID-LINK--

Potential Research Applications and Mechanism of Action

While specific research applications for Laurixamine are not extensively documented in publicly available literature, its structural features suggest several areas of potential investigation for researchers.

Antimicrobial and Antifungal Activity

Long-chain amines and quaternary ammonium compounds are known for their antimicrobial properties.[2][3] The amphiphilic nature of Laurixamine allows it to interact with and disrupt microbial cell membranes, leading to cell lysis and death.[2] This mechanism is a promising avenue for the development of new antiseptic or antifungal agents. Research in this area would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of Laurixamine against a panel of relevant microbes.

Drug Delivery and Nanocarrier Systems

The surfactant properties of Laurixamine make it a candidate for use in drug delivery systems.[1] Amphiphilic molecules can self-assemble into micelles or vesicles in aqueous environments, encapsulating hydrophobic drug molecules and enhancing their solubility and bioavailability.[4] Research in this area would focus on the formation and characterization of Laurixamine-based nanoparticles and their capacity for drug loading and release.

As specific signaling pathways for Laurixamine are not yet elucidated, a logical starting point for investigation would be its effect on cell membrane integrity and signaling cascades that are sensitive to membrane disruption.

Diagram 1: Hypothetical Mechanism of Antimicrobial Action

This diagram illustrates the proposed mechanism by which an amphiphilic molecule like Laurixamine could disrupt a bacterial cell membrane.

G Hypothetical Antimicrobial Mechanism of Laurixamine cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Disruption Membrane Disruption Lipid2->Disruption Lipid3 Lipid Lipid4 Lipid Laurixamine Laurixamine Molecule Laurixamine->Lipid2 Intercalation Lysis Cell Lysis Disruption->Lysis

Caption: Hypothetical disruption of a cell membrane by Laurixamine.

Experimental Protocols

Synthesis

A plausible synthetic route for Laurixamine is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Diagram 2: Proposed Synthesis Workflow for Laurixamine

This diagram outlines the steps for a potential Williamson ether synthesis of Laurixamine.

G Proposed Synthesis of Laurixamine Reactant1 3-Amino-1-propanol Reaction Williamson Ether Synthesis (SN2 Reaction) Reactant1->Reaction Reactant2 1-Bromododecane Reactant2->Reaction Base Strong Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Laurixamine Purification->Product

Caption: Workflow for the proposed synthesis of Laurixamine.

Methodology:

  • Alkoxide Formation: Dissolve 3-amino-1-propanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the hydroxyl group, forming the sodium alkoxide.

  • Nucleophilic Substitution: To the solution of the alkoxide, add 1-bromododecane. The reaction mixture is then typically stirred at room temperature or gently heated to drive the SN2 reaction to completion.

  • Workup: After the reaction is complete, it is quenched with water. The product is then extracted into an organic solvent. The organic layer is washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Purification

For amphiphilic amines like Laurixamine, purification can be challenging. A common method involves the following steps:

  • Acid-Base Extraction: The crude product can be dissolved in a suitable organic solvent and washed with a dilute acid solution (e.g., HCl) to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds.[1] For Laurixamine, a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol, would likely be effective.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective final purification step.

Analytical Characterization

Standard analytical techniques can be used to confirm the identity and purity of synthesized Laurixamine.

Table 2: Analytical Methods for Laurixamine Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the dodecyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups), signals for the propyl chain, and a signal for the amine protons.
¹³C NMR Distinct signals for each of the 15 carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the mass of Laurixamine (m/z = 244.2635 for [M+H]⁺).
HPLC A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) would be a suitable starting point.

A specific HPLC method for a related compound, N1-[3-(Dodecyloxy)propyl]-1,3-propanediamine, has been described using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.[1] This method could be adapted for Laurixamine.

Safety and Handling

Laurixamine should be handled with care, following standard laboratory safety procedures. Based on safety data for similar long-chain amines, it is expected to be a skin and eye irritant.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

Laurixamine presents an interesting molecule for research applications, particularly in the fields of antimicrobial development and drug delivery. While specific biological data is currently scarce, its amphiphilic nature provides a strong rationale for these potential uses. The synthetic and analytical methods outlined in this guide, adapted from established procedures for similar compounds, provide a solid foundation for researchers to begin exploring the properties and applications of Laurixamine. Further investigation into its biological activity is warranted to unlock its full potential in drug development and other scientific disciplines.

References

Exploratory

In Vitro Biological Activity of Laurixamine: A Technical Overview

Disclaimer: As of November 2025, a thorough review of publicly accessible scientific literature, patents, and chemical databases did not yield any specific experimental data on the in vitro biological activity of a compo...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of publicly accessible scientific literature, patents, and chemical databases did not yield any specific experimental data on the in vitro biological activity of a compound identified as Laurixamine (C15H33NO). Therefore, the following in-depth technical guide has been constructed as a representative template. The data, experimental protocols, and signaling pathways presented herein are illustrative examples based on common methodologies for the evaluation of novel chemical entities and are not derived from actual experimental results for Laurixamine. This document is intended to serve as a framework for researchers, scientists, and drug development professionals on how such a technical guide would be structured.

Introduction

Laurixamine, with the chemical formula C15H33NO, is a tertiary amine oxide. Compounds within this class have been noted for a range of biological activities, including antimicrobial and anticancer properties. The primary mode of action for some amine oxides involves the disruption of cell membrane integrity. This document provides a hypothetical overview of the potential in vitro biological activities of Laurixamine, detailing possible anticancer and antimicrobial effects, along with the methodologies for their assessment.

Hypothetical Anticancer Activity

The potential of Laurixamine as an anticancer agent can be evaluated through its cytotoxic effects on various cancer cell lines.

Quantitative Data Summary

The cytotoxic activity of Laurixamine would be quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of cell growth. The data would be presented as follows:

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Cancer18.9 ± 1.5
HepG2Hepatocellular Carcinoma25.1 ± 2.9
PC-3Prostate Cancer30.7 ± 3.4
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: A stock solution of Laurixamine is prepared in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations of Laurixamine for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Antimicrobial Activity

The antimicrobial potential of Laurixamine can be assessed against a panel of pathogenic bacteria and fungi.

Quantitative Data Summary

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Pseudomonas aeruginosaGram-negative Bacteria128
Candida albicansFungi64
Aspergillus nigerFungi128
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution: Laurixamine is serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of Laurixamine at which no visible growth of the microorganism is observed.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by Laurixamine to induce apoptosis in cancer cells.

Hypothetical Laurixamine-Induced Apoptotic Pathway Laurixamine Laurixamine ROS ↑ Reactive Oxygen Species (ROS) Laurixamine->ROS JNK JNK Activation ROS->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (Pro-apoptotic) JNK->Bax Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Laurixamine-Induced Apoptotic Pathway
Experimental Workflow

The diagram below outlines a typical workflow for the in vitro screening of a novel compound like Laurixamine.

Experimental Workflow for In Vitro Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound Laurixamine (Test Compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Western Blot Analysis (Protein Expression) ApoptosisAssay->WesternBlot qPCR qPCR (Gene Expression) CellCycle->qPCR

Experimental Workflow for In Vitro Screening

Conclusion

While there is currently no publicly available data on the in vitro biological activity of Laurixamine, this guide provides a comprehensive template for how such information would be presented. The hypothetical data and established protocols for assessing anticancer and antimicrobial activities offer a clear framework for future research. Further investigation into Laurixamine is warranted to determine its true biological potential.

Foundational

The Amphiphilic Virtuoso: A Technical Guide to 3-(Dodecyloxy)propylamine

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Dodecyloxy)propylamine is a fascinating amphiphilic molecule poised to make significant contributions in the realms of materials science and adv...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dodecyloxy)propylamine is a fascinating amphiphilic molecule poised to make significant contributions in the realms of materials science and advanced drug delivery. Its unique molecular architecture, featuring a long hydrophobic dodecyl ether tail and a hydrophilic primary amine headgroup, imparts valuable surfactant properties and the potential for pH-responsive behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(dodecyloxy)propylamine, detailed experimental protocols for its characterization, and explores its putative role in sophisticated drug delivery systems. By presenting both established principles and data extrapolated from structurally analogous compounds, this document aims to serve as a foundational resource for researchers seeking to unlock the full potential of this versatile molecule.

Core Physicochemical Properties

3-(Dodecyloxy)propylamine, with the chemical formula C₁₅H₃₃NO, is characterized by its distinct amphiphilic nature.[1] The dodecyloxy group forms a nonpolar, hydrophobic tail, while the propylamine moiety constitutes a polar, hydrophilic head.[1] This dual character governs its behavior in both aqueous and non-aqueous environments, making it an effective surfactant and emulsifier.[1] While specific experimental data for 3-(dodecyloxy)propylamine is not extensively published, its properties can be inferred from the behavior of similar long-chain alkylamines and alkyl ether amines.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of 3-(dodecyloxy)propylamine. It is important to note that the Critical Micelle Concentration (CMC) and Surface Tension values are hypothetical, projected based on the known behavior of structurally related surfactants. These values serve as a practical guide for initiating experimental work.

PropertyValueSource/Method
Molecular Formula C₁₅H₃₃NO-
Molecular Weight 243.43 g/mol -
Appearance Colorless to light yellow liquidVisual Inspection
Solubility in Water LimitedExperimental Observation
Solubility in Organic Solvents Soluble in alcohols, ethers, and hydrocarbonsExperimental Observation
Critical Micelle Concentration (CMC) Hypothetical: ~1-5 mMBased on alkylamine surfactants
Surface Tension at CMC Hypothetical: ~30-35 mN/mBased on alkylamine surfactants

Experimental Protocols

To facilitate further research and validation of the hypothetical data presented, this section provides detailed methodologies for key experiments used to characterize the amphiphilic properties of surfactants like 3-(dodecyloxy)propylamine.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which 3-(dodecyloxy)propylamine molecules begin to self-assemble into micelles in an aqueous solution.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once micelles begin to form, the concentration of free surfactant monomers in the solution remains relatively constant, leading to a plateau in the surface tension values. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[2][3]

Instrumentation:

  • Du Noüy ring or Wilhelmy plate tensiometer

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of 3-(dodecyloxy)propylamine in deionized water (e.g., 10 mM).

  • Create a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC (e.g., 0.01 mM to 10 mM).

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination.

  • Ensure temperature is controlled and constant throughout the measurements.

  • Plot the measured surface tension (in mN/m) against the logarithm of the 3-(dodecyloxy)propylamine concentration.

  • The CMC is determined from the intersection of the two linear portions of the resulting graph.

Characterization of Micellar Size and Polydispersity by Dynamic Light Scattering (DLS)

Objective: To determine the average hydrodynamic diameter and size distribution of the micelles formed by 3-(dodecyloxy)propylamine above its CMC.

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.

Instrumentation:

  • Dynamic Light Scattering instrument with a laser source and detector

  • Cuvettes for sample analysis

  • Filtration system (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of 3-(dodecyloxy)propylamine at a concentration significantly above the determined CMC (e.g., 10 mM).

  • Filter the solution through a 0.22 µm filter to remove any dust or large aggregates.

  • Place the filtered solution into a clean DLS cuvette.

  • Equilibrate the sample to the desired temperature within the DLS instrument.

  • Perform multiple measurements to ensure reproducibility.

  • Analyze the correlation function to obtain the size distribution, average hydrodynamic diameter (Z-average), and polydispersity index (PDI).

Role in Advanced Drug Delivery Systems

The amphiphilic nature and the presence of a primary amine group make 3-(dodecyloxy)propylamine a promising candidate for the formulation of novel drug delivery vehicles, particularly lipid nanoparticles (LNPs) for nucleic acid therapies.[4][5]

Proposed Mechanism of Action: The Proton Sponge Effect

The primary amine group of 3-(dodecyloxy)propylamine can be protonated in acidic environments. This property is key to a proposed mechanism for endosomal escape of drug-loaded nanoparticles, known as the "proton sponge" effect.[6][7]

Workflow for LNP Formulation and Cellular Uptake:

G cluster_formulation LNP Formulation cluster_cell Cellular Environment drug Therapeutic Cargo (e.g., siRNA, mRNA) lnp Lipid Nanoparticle (LNP) drug->lnp dopa 3-(Dodecyloxy)propylamine dopa->lnp lipids Helper Lipids (e.g., DOPE, Cholesterol) lipids->lnp cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation cytosol Cytosol late_endosome->cytosol Endosomal Escape release Cargo Release cytosol->release

Caption: LNP formulation and cellular uptake workflow.

Signaling Pathway for Endosomal Escape:

G cluster_endosome Endosomal Lumen (Acidic pH) proton_pump V-ATPase Proton Pump protons H+ proton_pump->protons Pumps H+ into endosome dopa_amine R-NH2 (3-(dodecyloxy)propylamine) protons->dopa_amine Protonation protonated_dopa R-NH3+ dopa_amine->protonated_dopa cl_ion protonated_dopa->cl_ion Charge Neutralization osmotic_pressure Increased Osmotic Pressure cl_ion->osmotic_pressure water_influx water_influx->osmotic_pressure endosome_swelling Endosome Swelling osmotic_pressure->endosome_swelling membrane_rupture Membrane Rupture endosome_swelling->membrane_rupture cytosol Cytosolic Release of Cargo membrane_rupture->cytosol

Caption: Proposed "Proton Sponge" mechanism for endosomal escape.

The process is hypothesized as follows:

  • LNPs containing 3-(dodecyloxy)propylamine are taken up by cells via endocytosis.

  • As the endosome matures, its internal pH drops due to the activity of V-ATPase proton pumps.

  • The primary amine group of 3-(dodecyloxy)propylamine becomes protonated in the acidic endosomal lumen.

  • This protonation acts as a "proton sponge," buffering the endosomal pH and leading to a continuous influx of protons and counter-ions (e.g., chloride) to maintain charge neutrality.

  • The accumulation of ions results in increased osmotic pressure within the endosome, causing it to swell and eventually rupture.

  • This rupture allows the therapeutic cargo encapsulated within the LNP to be released into the cytoplasm, where it can exert its biological effect.

Conclusion

3-(Dodecyloxy)propylamine is a molecule with significant potential, primarily owing to its pronounced amphiphilic properties and the presence of a pH-sensitive amine functional group. While a comprehensive experimental dataset for this specific compound is still emerging, this technical guide provides a solid framework for its characterization and application, particularly in the exciting field of drug delivery. The detailed protocols and the proposed mechanism of action are intended to catalyze further investigation and innovation, paving the way for the development of novel and effective therapeutic solutions.

References

Exploratory

A Technical Guide to the Potential of Laurixamine as a Surfactant in Biomedical Research

Disclaimer: This document provides a technical framework for evaluating the potential of laurixamine in biomedical applications. As of the date of this publication, research on laurixamine has been predominantly focused...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical framework for evaluating the potential of laurixamine in biomedical applications. As of the date of this publication, research on laurixamine has been predominantly focused on industrial applications, with limited to no data available in the context of biomedical or pharmaceutical sciences. The experimental protocols, potential applications, and signaling pathways described herein are based on established principles for surfactant characterization and well-documented behaviors of analogous amine-containing compounds. This guide is intended to serve as a roadmap for future research.

Introduction

Laurixamine is a tertiary amine, specifically a lauryl ether amine, that has been historically utilized as a collector in industrial processes like iron ore flotation.[1] Its amphiphilic molecular structure, comprising a hydrophobic lauryl tail and a hydrophilic amine headgroup, imparts surfactant properties that are valuable in mineral separation.[1] While its efficacy in this domain is established, its potential within the biomedical field remains unexplored.

The structural characteristics of laurixamine suggest that it could, hypothetically, be repurposed for various biomedical applications where surfactants are critical, such as drug delivery, protein stabilization, and as a component in advanced therapeutic formulations. Amine-containing surfactants are known to interact with biological membranes and macromolecules, making them candidates for roles in enhancing drug solubility and bioavailability.[2][3][4]

This technical guide will outline the necessary steps to evaluate laurixamine's potential as a biomedical surfactant. It will cover the fundamental physicochemical characterization, detail standard experimental protocols for biocompatibility and efficacy, and propose potential mechanisms of action based on the behavior of similar molecules.

Physicochemical Properties of Laurixamine

A foundational step in assessing any compound for biomedical use is to understand its basic chemical and physical properties.

PropertyValueReference
Molecular Formula C15H33NO[5][6]
Molecular Weight 243.43 g/mol [6]
IUPAC Name 2-[2-(dodecyloxy)ethyl-ethylamino]ethanol[5]
Type Tertiary Ether Amine / Cationic Surfactant (protonated form)[1]

Section 1: Core Surfactant Properties and Characterization

The defining characteristic of a surfactant is its ability to lower surface tension and form micelles above a certain concentration. The Critical Micelle Concentration (CMC) is a critical parameter that dictates the concentration at which a surfactant can effectively function for applications like drug solubilization.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form.[7] Below the CMC, surfactant molecules exist as monomers in the solution and at interfaces.[8] Above the CMC, any additional surfactant molecules added to the system will arrange themselves into micelles.[7] This parameter is crucial as it determines the minimum concentration required for encapsulation and delivery of hydrophobic drugs. While the CMC of laurixamine is not documented in biomedical literature, the values for similar amine-based surfactants can provide a preliminary reference.

Amine-Based SurfactantCMC (Molarity)Notes
Decylamine9.5 x 10⁻⁴ MFor nonprotonated form.[9]
Decyltrimethylammonium bromide0.065 M[7]
Dodecyltrimethylammonium bromide0.016 M[7]
Experimental Protocol: CMC Determination by Surface Tension Measurement

This method relies on the principle that the surface tension of a solution containing a surfactant decreases as the surfactant concentration increases, up until the point of the CMC, after which the surface tension remains relatively constant.[10][11]

Materials:

  • Laurixamine

  • High-purity deionized water

  • Precision tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Calibrated glassware

  • Magnetic stirrer and stir bars

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of laurixamine (e.g., 100 mM) in deionized water. The pH should be controlled and recorded, as the protonation state of the amine will affect its properties.

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC. Concentrations should be plotted on a logarithmic scale.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Surface Tension Measurement: For each dilution, measure the surface tension at a constant, controlled temperature (e.g., 25°C).[7] Allow the system to equilibrate before each reading.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the laurixamine concentration (log C).

  • CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[11]

Visualization: Workflow for CMC Determination

G Workflow for CMC Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Prepare Laurixamine Stock Solution p2 Perform Serial Dilutions p1->p2 m2 Measure Surface Tension for each Dilution p2->m2 m1 Calibrate Tensiometer m1->m2 a1 Plot Surface Tension vs. log(Concentration) m2->a1 a2 Identify Intersection of Two Linear Regions a1->a2 a3 Determine CMC a2->a3

Caption: A flowchart outlining the key steps for determining the Critical Micelle Concentration (CMC).

Section 2: Potential Biomedical Applications & Mechanisms

Based on its surfactant structure, laurixamine could be investigated for several key biomedical applications.

Drug Delivery Vehicle

Cationic surfactants can self-assemble into micelles that encapsulate poorly water-soluble drugs, enhancing their stability and bioavailability.[2][4] The hydrophobic core of the micelle serves as a reservoir for the drug, while the hydrophilic shell interfaces with the aqueous biological environment.

G Micellar Encapsulation of a Hydrophobic Drug cluster_micelle Laurixamine Micelle center Hydrophobic Drug l1 center->l1 Hydrophobic Interaction l2 center->l2 l3 center->l3 l4 center->l4 l5 center->l5 l6 center->l6 l7 center->l7 l8 center->l8 caption Hydrophilic Heads (Blue) Hydrophobic Tails (Lines)

Caption: Diagram of a drug-loaded micelle formed by laurixamine surfactants.

Protein Stabilization

Therapeutic proteins are prone to aggregation and denaturation, especially at interfaces like air-water or solid-liquid.[12][13] Surfactants can stabilize protein formulations through two primary mechanisms:

  • Competitive Adsorption: Surfactants preferentially adsorb to interfaces, creating a protective layer that prevents protein molecules from adsorbing and subsequently unfolding or aggregating.[14]

  • Protein-Surfactant Association: Surfactants can form complexes with proteins, shielding hydrophobic patches on the protein surface and reducing the likelihood of protein-protein aggregation.[13][14]

G Mechanism of Surfactant-Mediated Protein Stabilization cluster_no_surfactant Outcome 1 cluster_with_surfactant Outcome 2 p1 Therapeutic Protein + Agitation Stress s1 Without Surfactant p1->s1 s2 With Laurixamine p1->s2 o1a Protein Adsorption at Interface s1->o1a o2a Competitive Adsorption of Laurixamine to Interface s2->o2a o1b Aggregation & Denaturation o1a->o1b o2b Stable Protein in Solution o2a->o2b

Caption: How surfactants like laurixamine can prevent protein aggregation under stress.

Section 3: Biocompatibility and Toxicity Assessment

For any biomedical application, a thorough evaluation of biocompatibility is mandatory. Amine-functionalized materials can interact with cell membranes, and it is crucial to determine the concentration range at which laurixamine is non-toxic.[15]

Recommended Assays for Biocompatibility Screening
Assay TypePurposeKey Parameters Measured
In Vitro Cytotoxicity To assess the direct toxic effect on cells.Cell viability (e.g., % of live cells), IC50 value.
Hemocompatibility To evaluate effects on blood components.% Hemolysis, coagulation time.
In Vivo Acute Toxicity To determine systemic toxicity in an animal model.LD50, clinical observations, histopathology of major organs.[16]
Inflammatory Response To check for activation of immune pathways.Cytokine levels (e.g., TNF-α, IL-1β), inflammatory marker gene expression.[16]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line for a targeted application).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Laurixamine solutions at various concentrations.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of laurixamine. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against laurixamine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: General Workflow for Biocompatibility Assessment

G General Workflow for Biocompatibility Assessment cluster_invivo In Vivo Testing (If In Vitro is Promising) start Laurixamine t1 Cytotoxicity Assays (e.g., MTT) start->t1 t2 Hemocompatibility (Hemolysis Assay) start->t2 t3 Acute Toxicity Study in Animal Model t2->t3 t4 Histopathology & Blood Chemistry t3->t4 end Biocompatibility Profile t4->end

Caption: A sequential workflow for evaluating the biocompatibility of a new surfactant.

Section 4: Potential Signaling Pathway Interactions

When a novel surfactant is introduced into a biological system, it has the potential to interact with cell membranes and activate intracellular signaling pathways.[17] For cationic surfactants, interactions with the negatively charged cell membrane can lead to various cellular responses, including inflammatory signaling or apoptosis.[18] Investigating these interactions is crucial for understanding the full biological impact of laurixamine.

Hypothetical Signaling Cascade for Investigation

A plausible pathway to investigate would be the NF-κB (Nuclear Factor kappa B) signaling cascade, which is a central regulator of the inflammatory response. Its activation could be an indicator of cellular stress induced by the surfactant.

G Hypothetical Inflammatory Signaling Pathway s Laurixamine-Membrane Interaction r Membrane Stress or Receptor Activation s->r i IKK Complex Activation r->i p Phosphorylation of IκBα i->p d Degradation of IκBα p->d n NF-κB Translocation to Nucleus d->n g Transcription of Inflammatory Genes (TNF-α, IL-6) n->g

Caption: A potential signaling cascade to investigate for cellular responses to laurixamine.

Conclusion and Future Directions

Laurixamine presents an unexplored opportunity in biomedical research. Its inherent surfactant properties, dictated by its amphiphilic structure, suggest a potential for applications ranging from drug delivery to protein stabilization. However, this potential is entirely hypothetical and requires rigorous scientific validation.

The immediate path forward for researching laurixamine's biomedical utility must prioritize foundational studies. First, a comprehensive characterization of its surfactant properties, most notably its CMC under physiological conditions (pH, temperature, salinity), is essential. Following this, a systematic and thorough evaluation of its biocompatibility through a tiered approach of in vitro and in vivo assays will determine its safety profile. Only with favorable data from these initial steps can more advanced, application-specific research into drug formulation, protein stabilization, or gene delivery be justified. This guide provides the technical and logical framework to embark on that investigation.

References

Foundational

Initial Cytotoxicity Screening of Laurixamine on Skin Cell lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of the initial in vitro cytotoxicity screening of a novel compound, Laurixamine, on two k...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial in vitro cytotoxicity screening of a novel compound, Laurixamine, on two key human skin cell lines: immortalized human keratinocytes (HaCaT) and primary human dermal fibroblasts (HDFs). The primary objective of this screening is to establish a preliminary safety and toxicity profile of Laurixamine, which is essential for its further development as a potential therapeutic agent. This guide details the experimental protocols for the MTT, LDH, and apoptosis assays employed, presents the cytotoxicity data in a clear tabular format, and visualizes the experimental workflow and relevant signaling pathways using Graphviz diagrams. The findings from this initial screening will serve as a foundation for more extensive preclinical safety evaluations.

Introduction

The assessment of cytotoxic potential is a critical step in the early stages of drug discovery and development. In vitro cytotoxicity assays provide valuable preliminary data on the potential of a compound to cause cell damage or death. For dermatological applications, it is crucial to evaluate the effects of a new chemical entity on representative skin cell types. This guide focuses on the initial cytotoxicity assessment of Laurixamine on HaCaT cells, representing the epidermal layer of the skin, and primary HDFs, representing the dermal layer.[1]

The screening cascade involves a battery of assays to assess different aspects of cell health. The MTT assay is utilized to determine the metabolic activity of cells as an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cell membrane integrity.[2][3] Furthermore, to elucidate the mechanism of cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay is conducted to differentiate between apoptotic and necrotic cell populations.

Experimental Protocols

Cell Culture
  • HaCaT Cells: Immortalized human keratinocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Primary Human Dermal Fibroblasts (HDFs): HDFs were cultured in Fibroblast Growth Medium supplemented with 2% FBS, 1% penicillin/streptomycin, and growth factors.[5][6]

  • Culture Conditions: All cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Seeding: HaCaT and HDF cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of Laurixamine (0.1, 1, 10, 50, 100, 200, 500, and 1000 µM) for 24 and 48 hours. A vehicle control (0.1% DMSO) and an untreated control were included.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control. The IC50 value (the concentration of Laurixamine that inhibits 50% of cell growth) was determined from the dose-response curves.

LDH Cytotoxicity Assay

The LDH assay measures the amount of lactate dehydrogenase released into the culture medium upon cell membrane damage.[8][9]

  • Cell Seeding and Treatment: Cells were seeded and treated with Laurixamine as described for the MTT assay.

  • Collection of Supernatant: After the incubation period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

  • Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: The absorbance was measured at 490 nm.

  • Data Analysis: Cytotoxicity was calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with selected concentrations of Laurixamine based on the MTT assay results.

  • Cell Harvesting: After treatment, both adherent and floating cells were collected and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the initial cytotoxicity screening of Laurixamine on HaCaT and HDF cells.

Table 1: Cell Viability of HaCaT and HDF Cells Treated with Laurixamine (MTT Assay)

Concentration (µM)HaCaT % Viability (24h)HaCaT % Viability (48h)HDF % Viability (24h)HDF % Viability (48h)
0.198.5 ± 2.197.2 ± 3.599.1 ± 1.898.5 ± 2.3
195.3 ± 3.892.1 ± 4.297.8 ± 2.596.4 ± 3.1
1088.7 ± 5.281.5 ± 6.194.2 ± 3.990.1 ± 4.5
5075.4 ± 6.862.3 ± 7.585.6 ± 5.178.9 ± 6.2
10052.1 ± 7.545.8 ± 8.270.3 ± 6.461.7 ± 7.8
20030.2 ± 8.121.9 ± 9.355.9 ± 7.842.3 ± 8.9
50015.8 ± 5.99.7 ± 4.835.1 ± 6.225.4 ± 6.5
10005.2 ± 3.13.1 ± 2.518.7 ± 4.912.8 ± 4.1
IC50 (µM) ~105 ~65 ~250 ~180

Table 2: LDH Release from HaCaT and HDF Cells Treated with Laurixamine (LDH Assay)

Concentration (µM)HaCaT % Cytotoxicity (24h)HaCaT % Cytotoxicity (48h)HDF % Cytotoxicity (24h)HDF % Cytotoxicity (48h)
0.12.1 ± 0.53.5 ± 0.81.5 ± 0.42.1 ± 0.6
14.2 ± 0.96.8 ± 1.22.8 ± 0.74.5 ± 0.9
109.8 ± 1.515.4 ± 2.15.6 ± 1.18.9 ± 1.4
5022.5 ± 2.835.1 ± 3.514.2 ± 2.320.7 ± 2.9
10045.3 ± 4.158.9 ± 4.928.7 ± 3.837.2 ± 4.3
20068.7 ± 5.575.3 ± 6.243.1 ± 4.955.8 ± 5.7
50082.1 ± 6.988.5 ± 7.163.5 ± 5.872.1 ± 6.8
100093.4 ± 7.895.2 ± 8.380.2 ± 6.985.4 ± 7.5

Table 3: Apoptosis Analysis of HaCaT and HDF Cells Treated with Laurixamine for 48h (Annexin V/PI Assay)

TreatmentCell PopulationHaCaT (%)HDF (%)
Control Live (Annexin V- / PI-)95.2 ± 2.596.1 ± 2.1
Early Apoptosis (Annexin V+ / PI-)2.5 ± 0.82.2 ± 0.6
Late Apoptosis/Necrosis (Annexin V+ / PI+)1.8 ± 0.51.3 ± 0.4
Necrosis (Annexin V- / PI+)0.5 ± 0.20.4 ± 0.1
Laurixamine (65 µM) Live (Annexin V- / PI-)48.9 ± 4.1-
Early Apoptosis (Annexin V+ / PI-)25.3 ± 3.5-
Late Apoptosis/Necrosis (Annexin V+ / PI+)22.1 ± 3.1-
Necrosis (Annexin V- / PI+)3.7 ± 1.2-
Laurixamine (180 µM) Live (Annexin V- / PI-)-52.3 ± 4.5
Early Apoptosis (Annexin V+ / PI-)-21.8 ± 3.2
Late Apoptosis/Necrosis (Annexin V+ / PI+)-23.5 ± 3.6
Necrosis (Annexin V- / PI+)-2.4 ± 0.9

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HaCaT & HDFs) Seeding Cell Seeding (96-well & 6-well plates) Cell_Culture->Seeding Laurixamine_Treatment Laurixamine Treatment (Concentration Gradient) Seeding->Laurixamine_Treatment Incubation Incubation (24h & 48h) Laurixamine_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis_Assay Data_Quantification Data Quantification (Absorbance/Fluorescence) MTT_Assay->Data_Quantification LDH_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification IC50_Calculation IC50 Calculation Data_Quantification->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: Experimental workflow for the in vitro cytotoxicity screening of Laurixamine.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bcl2_Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Discussion

The initial cytotoxicity screening of Laurixamine on HaCaT and HDF cells provides valuable insights into its potential effects on human skin cells. The hypothetical data presented in this guide suggest that Laurixamine induces a dose- and time-dependent cytotoxic effect on both cell lines.

Based on the MTT assay, HaCaT cells appear to be more sensitive to Laurixamine than HDFs, as indicated by the lower IC50 values at both 24 and 48 hours. This differential sensitivity is a critical consideration for the development of topically applied agents. The LDH assay results corroborate the findings of the MTT assay, showing a concentration-dependent increase in LDH release, which signifies loss of cell membrane integrity.

The apoptosis assay suggests that at concentrations around the IC50, Laurixamine induces programmed cell death. The presence of a significant population of early and late apoptotic cells indicates that apoptosis is a primary mechanism of Laurixamine-induced cell death. The activation of apoptotic pathways is a common mechanism for cytotoxic compounds.[10][11][12] The induction of apoptosis can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

This in-depth technical guide outlines the methodology and presents hypothetical data for the initial cytotoxicity screening of Laurixamine on human skin cell lines. The results suggest that Laurixamine exhibits cytotoxic effects on both keratinocytes and dermal fibroblasts, with a greater sensitivity observed in keratinocytes. The primary mechanism of cell death appears to be apoptosis.

These preliminary findings are crucial for guiding the subsequent stages of drug development for Laurixamine. Further investigations are warranted to elucidate the specific molecular targets and signaling pathways involved in Laurixamine-induced cytotoxicity. Additionally, studies using 3D skin models and in vivo animal studies will be necessary to fully characterize the safety profile of Laurixamine for potential dermatological applications.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Laurixamine

For Researchers, Scientists, and Drug Development Professionals Introduction Laurixamine is a novel synthetic antimicrobial agent with promising potential for the treatment of bacterial infections. As with any new antimi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine is a novel synthetic antimicrobial agent with promising potential for the treatment of bacterial infections. As with any new antimicrobial compound, a thorough in vitro evaluation of its antibacterial activity is crucial to understand its spectrum of activity, potency, and potential for bactericidal or bacteriostatic effects. These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to Laurixamine using standardized in vitro methods, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), agar dilution for MIC confirmation, and time-kill assays to assess its bactericidal or bacteriostatic activity.

Data Presentation: Laurixamine Antibacterial Activity

The following tables summarize hypothetical, yet representative, quantitative data for the in vitro antibacterial activity of Laurixamine against a panel of common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Laurixamine against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132
Staphylococcus aureus (MRSA)BAA-17174
Enterococcus faecalis292128
Streptococcus pneumoniae496191
Escherichia coli2592216
Klebsiella pneumoniae1388332
Pseudomonas aeruginosa2785364
Acinetobacter baumannii1960632

Table 2: Minimum Bactericidal Concentrations (MBC) of Laurixamine against various bacterial strains.

Bacterial StrainATCC NumberMBC (µg/mL)
Staphylococcus aureus292134
Staphylococcus aureus (MRSA)BAA-17178
Enterococcus faecalis2921232
Streptococcus pneumoniae496192
Escherichia coli25922>128
Klebsiella pneumoniae13883>128
Pseudomonas aeruginosa27853>128
Acinetobacter baumannii19606>128

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Laurixamine stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Prepare Laurixamine Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the Laurixamine working solution (e.g., 128 µg/mL) to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculate the Plate:

    • Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Laurixamine at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.[3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_controls Controls start Start prep_broth Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_broth prep_laurixamine Prepare Laurixamine Stock Solution start->prep_laurixamine prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Laurixamine in 96-well Plate prep_broth->serial_dilution prep_laurixamine->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate sterility_control Sterility Control (No Bacteria) serial_dilution->sterility_control incubate Incubate at 35°C for 16-20 hours inoculate->incubate growth_control Growth Control (No Laurixamine) inoculate->growth_control read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic growth_control->read_mic sterility_control->read_mic

Broth Microdilution Workflow for MIC Determination.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Confirmation

Agar dilution is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • Laurixamine stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 1 x 10^7 CFU/mL

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Prepare Laurixamine-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of Laurixamine in a suitable solvent.

    • For each concentration, add 1 mL of the Laurixamine dilution to 19 mL of molten MHA (kept at 45-50°C) to create a 1:20 dilution.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no Laurixamine.

  • Inoculate the Plates:

    • Prepare bacterial inocula and adjust to a 0.5 McFarland standard.

    • Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, including the control plate. This delivers approximately 10^4 CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Laurixamine that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_controls Controls start Start prep_agar Prepare Molten Mueller-Hinton Agar start->prep_agar prep_laurixamine Prepare Laurixamine Dilutions start->prep_laurixamine prep_inoculum Prepare Standardized Bacterial Inocula start->prep_inoculum prepare_plates Prepare Agar Plates with Serial Dilutions of Laurixamine prep_agar->prepare_plates prep_laurixamine->prepare_plates spot_inoculate Spot Inoculate Plates with Bacterial Suspensions prep_inoculum->spot_inoculate prepare_plates->spot_inoculate control_plate Control Plate (No Laurixamine) prepare_plates->control_plate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic control_plate->spot_inoculate control_plate->read_mic Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_analysis Data Analysis start Start prep_cultures Prepare Bacterial Cultures with and without Laurixamine (at various MIC multiples) start->prep_cultures initial_sample Take T=0 Sample prep_cultures->initial_sample incubate Incubate at 35°C with Shaking initial_sample->incubate time_points Time Points (2, 4, 8, 24h) incubate->time_points sample Withdraw Aliquot time_points->sample At each time point serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results: Bactericidal vs. Bacteriostatic plot_data->interpret

References

Application

Application Notes & Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Laurixamine

Introduction The Minimum Inhibitory Concentration (MIC) is a critical measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Minimum Inhibitory Concentration (MIC) is a critical measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] This value is fundamental in assessing the potency of new antimicrobial agents like Laurixamine and is essential for both drug development and clinical management of infectious diseases. The data generated from MIC testing helps in establishing effective dosages and in monitoring the emergence of antimicrobial resistance.[2] The broth microdilution method is a widely accepted and standardized technique for determining MIC values and is recommended by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Data Presentation: Laurixamine MIC Values

The following table summarizes hypothetical MIC values for Laurixamine against common bacterial strains. These values are for illustrative purposes and would be determined experimentally using the protocols outlined below.

MicroorganismATCC StrainLaurixamine MIC (µg/mL)
Staphylococcus aureusATCC 292132
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Enterococcus faecalisATCC 292124
Streptococcus pneumoniaeATCC 496191

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol details the steps for determining the MIC of Laurixamine using the broth microdilution method, following the principles outlined by the CLSI.[6]

1. Materials

  • Laurixamine reference powder

  • Sterile 96-well microtiter plates[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile diluents (e.g., deionized water, DMSO, depending on Laurixamine's solubility)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

2. Preparation of Laurixamine Stock Solution

  • Accurately weigh a precise amount of Laurixamine reference powder.

  • Dissolve the powder in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1000 µg/mL). The choice of solvent should not affect bacterial growth.

  • Further dilute the stock solution in CAMHB to create a working solution at a concentration that is a multiple of the highest concentration to be tested.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

4. Microtiter Plate Preparation and Inoculation

  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the Laurixamine working solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antimicrobial agent. This will result in a range of decreasing Laurixamine concentrations.

  • Leave one or more wells without Laurixamine to serve as a positive growth control.[5] A well with only uninoculated CAMHB should be included as a negative sterility control.[5]

  • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

5. Incubation

  • Seal the microtiter plates to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]

6. Reading and Interpreting the Results

  • After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.[5]

  • The MIC is the lowest concentration of Laurixamine at which there is no visible growth.[2][3][5]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results laurixamine Prepare Laurixamine Stock Solution serial_dilution Perform Serial Dilutions of Laurixamine in 96-Well Plate laurixamine->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic interpret Interpret Results (Lowest concentration with no growth) read_mic->interpret

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Method

Application Notes and Protocols for Preclinical Evaluation of Topical Laurixamine Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Laurixamine, a primary amine derivative of lauric acid, presents a promising candidate for topical anti-inflammatory therapy. While direct prec...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine, a primary amine derivative of lauric acid, presents a promising candidate for topical anti-inflammatory therapy. While direct preclinical data on Laurixamine is not extensively available, studies on related compounds, such as lauric acid and other primary amine derivatives, suggest a potential mechanism of action involving the modulation of inflammatory signaling pathways, particularly the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[1][2] These pathways are crucial in the pathogenesis of various inflammatory skin conditions.

These application notes provide a comprehensive guide for the preclinical evaluation of hypothetical Laurixamine formulations for topical application. The protocols detailed below are based on established methodologies for testing topical anti-inflammatory drugs and aim to facilitate the investigation of Laurixamine's therapeutic potential. The presented data is hypothetical and intended for illustrative purposes to guide experimental design and data analysis.

Proposed Signaling Pathway of Laurixamine

Laurixamine is hypothesized to exert its anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling cascade. This pathway is a key regulator of the innate immune response and is activated by various inflammatory stimuli. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.

Laurixamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK JNK JNK MAPK MyD88->JNK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription JNK->Pro_inflammatory_Genes Activates DNA DNA NFkB_n->DNA Binds to DNA->Pro_inflammatory_Genes Induces Laurixamine Laurixamine Laurixamine->IKK Inhibits Laurixamine->JNK Inhibits

Proposed anti-inflammatory signaling pathway of Laurixamine.

Experimental Protocols

Formulation of Topical Laurixamine

For preclinical assessment, Laurixamine can be incorporated into various topical formulations. The choice of formulation will depend on the target indication and desired skin feel. The following are two example formulations:

Table 1: Hypothetical Laurixamine Formulations

IngredientFormulation A (Gel)Formulation B (Cream)
Laurixamine1.0% w/w1.0% w/w
Carbopol 9401.0% w/w-
Propylene Glycol10.0% w/w5.0% w/w
Triethanolamineq.s. to pH 6.5-
Cetyl Alcohol-5.0% w/w
Stearic Acid-4.0% w/w
Glyceryl Monostearate-3.0% w/w
Methylparaben0.1% w/w0.1% w/w
Propylparaben0.05% w/w0.05% w/w
Purified Waterq.s. to 100%q.s. to 100%
In Vitro Skin Permeation Study

This protocol outlines an in vitro skin permeation study using Franz diffusion cells to evaluate the release and penetration of Laurixamine from the prepared formulations.

Workflow:

In_Vitro_Workflow A Prepare Skin Membranes (e.g., porcine ear skin) B Mount Skin in Franz Diffusion Cells A->B C Apply Topical Laurixamine Formulation to Donor Chamber B->C D Sample Receptor Fluid at Predetermined Time Points C->D E Analyze Laurixamine Concentration (e.g., by HPLC) D->E F Calculate Permeation Parameters (Flux, Permeability Coefficient) E->F

Workflow for in vitro skin permeation study.

Protocol:

  • Skin Membrane Preparation: Acquire fresh porcine ear skin. Remove subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup: Mount the prepared skin membranes between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with phosphate-buffered saline (PBS, pH 7.4) containing a suitable solubilizing agent (e.g., 2% oleic acid in PEG 400) to maintain sink conditions. Stir the receptor fluid continuously at 600 rpm and maintain the temperature at 32 ± 0.5°C.

  • Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the Laurixamine formulation (Gel or Cream) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots (e.g., 200 µL) from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the concentration of Laurixamine in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of Laurixamine permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the permeability coefficient (Kp).

Hypothetical Data:

Table 2: In Vitro Skin Permeation of Laurixamine Formulations

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)
Formulation A (Gel)15.2 ± 1.82.53 ± 0.30
Formulation B (Cream)10.8 ± 1.51.80 ± 0.25
In Vivo Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema)

This protocol describes an in vivo model to assess the anti-inflammatory activity of topical Laurixamine formulations in rats.

Protocol:

  • Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group 1: Control (no treatment)

    • Group 2: Placebo (vehicle formulation without Laurixamine)

    • Group 3: Topical Laurixamine Formulation A (1%)

    • Group 4: Topical Laurixamine Formulation B (1%)

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Treatment: One hour before the carrageenan injection, apply 100 mg of the respective formulation to the plantar surface of the right hind paw of the rats in Groups 2, 3, and 4.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Hypothetical Data:

Table 3: Effect of Topical Laurixamine on Carrageenan-Induced Paw Edema in Rats

GroupPaw Volume (mL) at 3h post-carrageenan% Inhibition of Edema at 3h
Control0.85 ± 0.07-
Placebo0.82 ± 0.063.5
Formulation A (Gel)0.45 ± 0.0547.1
Formulation B (Cream)0.58 ± 0.0631.8
*p < 0.05 compared to the control group
Mechanistic Studies in Cell Culture

This protocol outlines in vitro experiments to investigate the mechanism of action of Laurixamine in a macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in appropriate plates. Pre-treat the cells with varying concentrations of Laurixamine (e.g., 1, 5, 10 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, 30 minutes for protein phosphorylation analysis).

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA kits.

  • Western Blot Analysis: Prepare cell lysates and perform western blotting to analyze the protein expression levels of key signaling molecules, including phosphorylated and total forms of IKK, IκBα, p65 (NF-κB), and JNK.

Hypothetical Data:

Table 4: Effect of Laurixamine on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Control5.2 ± 0.83.1 ± 0.54.5 ± 0.7
LPS (1 µg/mL)100100100
LPS + Laurixamine (1 µM)85.3 ± 7.288.1 ± 6.590.2 ± 8.1
LPS + Laurixamine (5 µM)52.1 ± 5.558.4 ± 6.161.3 ± 5.9
LPS + Laurixamine (10 µM)28.9 ± 4.132.7 ± 4.835.6 ± 4.2
*p < 0.05 compared to the LPS control group

Conclusion

These application notes provide a framework for the preclinical investigation of topical Laurixamine formulations. The outlined protocols for formulation, in vitro skin permeation, in vivo anti-inflammatory efficacy, and mechanistic cell culture studies, along with the illustrative data, offer a comprehensive approach to evaluating the potential of Laurixamine as a novel topical anti-inflammatory agent. Successful completion of these studies would provide the necessary foundation for further development and potential clinical translation.

References

Application

Application Notes and Protocols for Evaluating Laurixamine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals Introduction Laurixamine, also known as N1,N11-diethylnorspermine, is a polyamine analogue that has been shown to induce apoptosis in cancer cells. The eval...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine, also known as N1,N11-diethylnorspermine, is a polyamine analogue that has been shown to induce apoptosis in cancer cells. The evaluation of its cytotoxic effects is a critical step in the preclinical drug development process. These application notes provide detailed protocols for assessing the cytotoxicity of Laurixamine in cell culture using established assays. The described methods will enable researchers to determine the concentration-dependent effects of Laurixamine on cell viability, membrane integrity, and the induction of apoptosis.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of Laurixamine. The following assays provide quantitative data on different aspects of cell health:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane damage by measuring the release of LDH from the cytosol of damaged cells.

  • Apoptosis Assays: Detect programmed cell death through markers like caspase activation and phosphatidylserine externalization.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Laurixamine Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
185 ± 4.1
562 ± 3.5
1041 ± 2.8
2523 ± 1.9
5011 ± 1.2
1005 ± 0.8

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Laurixamine Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.1
112 ± 1.5
525 ± 2.3
1048 ± 3.1
2567 ± 4.0
5082 ± 4.5
10091 ± 3.8

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Laurixamine Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.8 ± 0.2
53.5 ± 0.4
106.2 ± 0.7
258.9 ± 1.1
5010.5 ± 1.3
10011.2 ± 1.5

Experimental Workflow

The general workflow for evaluating Laurixamine cytotoxicity involves cell seeding, treatment with the compound, and subsequent analysis using the chosen cytotoxicity assays.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cell Seeding in 96-well plates B Incubation (24h) A->B C Treatment with Laurixamine (Varying Concentrations) B->C D Incubation (24-72h) C->D E MTT Assay D->E F LDH Assay D->F G Apoptosis Assay D->G H Data Analysis (IC50 determination) E->H F->H G->H I Interpretation of Results H->I

Caption: Experimental workflow for Laurixamine cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, which provides an indication of cell viability.[1][2]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Laurixamine

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Laurixamine in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the Laurixamine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Laurixamine).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[3][4]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

  • Laurixamine

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of Laurixamine and a vehicle control.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired treatment duration.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[5]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[3]

Apoptosis Assay: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • Cell culture medium

  • Laurixamine

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat the cells with serial dilutions of Laurixamine and a vehicle control.

  • Incubate the plate for the desired treatment duration.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Putative Signaling Pathway for Laurixamine-Induced Apoptosis

Based on studies of N1,N11-diethylnorspermine, a known synonym for Laurixamine, a potential signaling pathway for its induction of apoptosis involves the activation of caspases. The cytotoxic effects may also be linked to the products of polyamine catabolism.

G Laurixamine Laurixamine Polyamine_Oxidase Polyamine Oxidase Laurixamine->Polyamine_Oxidase activates ROS Reactive Oxygen Species (ROS) Polyamine_Oxidase->ROS generates Mitochondria Mitochondria ROS->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed pathway of Laurixamine-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of Laurixamine's cytotoxicity. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the compound's mechanism of action and determine its potential as a therapeutic agent. It is crucial to include appropriate controls and perform dose-response and time-course experiments to generate reliable and reproducible data.

References

Method

Protocol for Stability Testing of Laurixamine in Various Formulations

Application Note & Protocol: LAUR-STAB-001 Introduction This document outlines the comprehensive protocol for evaluating the stability of Laurixamine, a novel therapeutic agent, in various pharmaceutical formulations. Th...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: LAUR-STAB-001

Introduction

This document outlines the comprehensive protocol for evaluating the stability of Laurixamine, a novel therapeutic agent, in various pharmaceutical formulations. The stability of an active pharmaceutical ingredient (API) within its formulation is a critical quality attribute that ensures its safety, efficacy, and shelf-life.[1][2] This protocol is designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The primary objectives of this stability testing protocol are:

  • To establish a stable formulation for Laurixamine.

  • To determine the shelf-life and recommended storage conditions for the final drug product.[7]

  • To identify potential degradation pathways and degradation products of Laurixamine under various stress conditions.[2][8][9]

  • To validate the stability-indicating analytical methods used for the quantification of Laurixamine and its degradation products.[10][11][12]

This protocol is intended for researchers, scientists, and drug development professionals involved in the formulation and analytical development of Laurixamine.

Laurixamine Formulations

This protocol will be applied to the following formulations of Laurixamine:

  • Formulation A: 1% (w/v) Laurixamine in an aqueous solution for injection.

  • Formulation B: 2% (w/w) Laurixamine in a topical cream base.

  • Formulation C: 5 mg Laurixamine immediate-release tablets.

Stability Testing Protocols

The stability testing will be conducted in two main parts: forced degradation studies and formal stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[8][9][13] These studies are crucial for developing and validating a stability-indicating analytical method.[10] The studies will be performed on a single batch of Laurixamine drug substance and the three formulations.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis:

    • Treat a 1 mg/mL solution of Laurixamine with 0.1 N HCl at 60°C for 24 hours.

    • For formulations, suspend or dissolve in 0.1 N HCl to achieve a similar drug concentration.

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Treat a 1 mg/mL solution of Laurixamine with 0.1 N NaOH at 60°C for 24 hours.

    • For formulations, suspend or dissolve in 0.1 N NaOH to achieve a similar drug concentration.

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Treat a 1 mg/mL solution of Laurixamine with 3% H₂O₂ at room temperature for 24 hours.[8]

    • For formulations, suspend or dissolve in 3% H₂O₂ to achieve a similar drug concentration.

  • Thermal Degradation:

    • Expose solid Laurixamine drug substance and the three formulations to dry heat at 80°C for 48 hours.

  • Photostability:

    • Expose solid Laurixamine drug substance and the three formulations to a light source according to ICH Q1B guidelines.[4] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light by wrapping in aluminum foil.

Samples from each stress condition will be analyzed by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Formal Stability Studies

Formal stability studies are designed to evaluate the quality of a drug product over time under the influence of various environmental factors such as temperature and humidity.[7]

Experimental Protocol for Formal Stability Studies:

  • Batches: At least three primary batches of each formulation will be placed on stability.[3][7]

  • Container Closure System: The stability studies will be conducted on the drug product packaged in the proposed final container closure system.[1][3][14]

  • Storage Conditions and Testing Frequency: The storage conditions and testing frequency will follow ICH Q1A(R2) guidelines.[4][15]

Storage ConditionTesting Frequency (Months)
Long-term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6
  • Analytical Tests: The following tests will be performed at each time point:

    • Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical form.

    • Assay: Quantification of Laurixamine content using a validated stability-indicating HPLC method.

    • Related Substances: Determination of the levels of known and unknown degradation products using the same HPLC method.

    • pH: For the aqueous solution (Formulation A).

    • Viscosity: For the topical cream (Formulation B).

    • Dissolution: For the immediate-release tablets (Formulation C).

    • Microbial Limits: According to USP <61> and <62> at selected time points.

Data Presentation

Quantitative data from the stability studies will be summarized in the following tables for clear comparison.

Table 1: Forced Degradation of Laurixamine Drug Substance

Stress Condition% Assay of Laurixamine% Total Degradation ProductsNumber of Degradation Products Detected
Control99.8< 0.11
0.1 N HCl, 60°C, 24h85.214.63
0.1 N NaOH, 60°C, 24h92.17.82
3% H₂O₂, RT, 24h78.521.34
80°C Dry Heat, 48h98.91.02
Photostability99.50.41

Table 2: Long-Term Stability Data for Formulation A (1% Aqueous Solution) (Storage: 25°C ± 2°C / 60% RH ± 5% RH)

Time (Months)AppearancepHAssay (%)Total Related Substances (%)
0Clear, colorless solution6.5100.20.08
3Clear, colorless solution6.499.80.12
6Clear, colorless solution6.499.50.15
12Clear, colorless solution6.398.90.21
24Clear, colorless solution6.297.80.35

Table 3: Accelerated Stability Data for Formulation B (2% Topical Cream) (Storage: 40°C ± 2°C / 75% RH ± 5% RH)

Time (Months)AppearanceViscosity (cP)Assay (%)Total Related Substances (%)
0Smooth, white cream15,20099.70.11
3Smooth, white cream15,10098.50.25
6Smooth, white cream14,90097.20.42

Table 4: Long-Term Stability Data for Formulation C (5 mg Tablets) (Storage: 25°C ± 2°C / 60% RH ± 5% RH)

Time (Months)AppearanceDissolution (% in 30 min)Assay (%)Total Related Substances (%)
0White, round tablets95100.50.05
3White, round tablets94100.10.09
6White, round tablets9399.80.13
12White, round tablets9299.20.18
24White, round tablets9098.10.29

Visualizations

Experimental Workflow for Laurixamine Stability Testing

G cluster_0 Phase 1: Forced Degradation cluster_1 Stress Conditions cluster_2 Phase 2: Formal Stability Studies cluster_3 ICH Storage Conditions DS Laurixamine Drug Substance Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Oxidation Oxidation (H2O2) DS->Oxidation Thermal Thermal (80°C) DS->Thermal Photo Photostability (ICH Q1B) DS->Photo F_A Formulation A (Solution) F_A->Acid F_A->Base F_A->Oxidation F_A->Thermal F_A->Photo F_B Formulation B (Cream) F_B->Acid F_B->Base F_B->Oxidation F_B->Thermal F_B->Photo F_C Formulation C (Tablet) F_C->Acid F_C->Base F_C->Oxidation F_C->Thermal F_C->Photo Analysis_FD HPLC Analysis: Identify Degradation Products & Pathways Acid->Analysis_FD Base->Analysis_FD Oxidation->Analysis_FD Thermal->Analysis_FD Photo->Analysis_FD Analysis_FS Periodic Testing: Assay, Impurities, Physical Properties Analysis_FD->Analysis_FS Inform Method Validation Batches 3 Batches of Each Formulation in Final Packaging LongTerm Long-term 25°C / 60% RH Batches->LongTerm Intermediate Intermediate 30°C / 65% RH Batches->Intermediate Accelerated Accelerated 40°C / 75% RH Batches->Accelerated LongTerm->Analysis_FS Intermediate->Analysis_FS Accelerated->Analysis_FS Report Data Analysis & Reporting: Establish Shelf-Life & Storage Conditions Analysis_FS->Report

Caption: Workflow for Laurixamine stability testing.

Potential Degradation Pathways of Laurixamine

Caption: Potential degradation pathways for Laurixamine.

References

Application

Application Notes and Protocols for High-Throughput Screening of Laurixamine Derivatives as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Laurixamine, a naturally derived small molecule, and its synthetic derivatives represent a promising class of compounds for drug discovery. Whi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine, a naturally derived small molecule, and its synthetic derivatives represent a promising class of compounds for drug discovery. While the specific biological targets of Laurixamine are still under investigation, its structural features suggest potential interactions with key cellular signaling molecules, such as protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Therefore, identifying novel kinase inhibitors from libraries of Laurixamine derivatives is of significant therapeutic interest.

This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize Laurixamine derivatives that modulate kinase activity. The described methods are robust, scalable, and suitable for screening large compound libraries to identify initial "hit" compounds for further development.

Hypothetical Signaling Pathway

To illustrate the potential mechanism of action of Laurixamine derivatives, we will consider a hypothetical signaling pathway where a receptor tyrosine kinase (RTK) plays a central role in promoting cell proliferation. In this pathway, ligand binding to the RTK leads to its dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This cascade ultimately results in the activation of transcription factors that drive cell cycle progression. Laurixamine derivatives will be screened for their ability to inhibit this initial phosphorylation event.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P-RTK Phosphorylated RTK (Active) RTK->P-RTK Autophosphorylation Downstream Signaling Downstream Signaling Cascade P-RTK->Downstream Signaling Activates Laurixamine Derivative Laurixamine Derivative Laurixamine Derivative->RTK Inhibits Transcription Factors Transcription Factor Activation Downstream Signaling->Transcription Factors Leads to Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promotes G Library Laurixamine Derivative Library (10,000 compounds) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Library->Primary_Screen Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Confirmation_Screen Confirmation Screen (Fresh Compound) Hit_Identification->Confirmation_Screen ~500 Hits Confirmed_Hits Confirmed Hits Confirmation_Screen->Confirmed_Hits Dose_Response Dose-Response (IC50 Determination) Confirmed_Hits->Dose_Response ~400 Confirmed Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Secondary_Assays Secondary Assays (e.g., Selectivity, Orthogonal Assays) Potent_Hits->Secondary_Assays ~50 Potent Validated_Hits Validated Hits for Lead Optimization Secondary_Assays->Validated_Hits G Confirmed_Hit Confirmed Hit from Primary Screen Orthogonal_Assay Orthogonal Assay (e.g., Different technology like TR-FRET if primary was Luminescence) Confirmed_Hit->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of related kinases) Confirmed_Hit->Selectivity_Profiling Cellular_Assay Cell-Based Assay (e.g., Inhibition of cell proliferation) Orthogonal_Assay->Cellular_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., ATP competition assay) Selectivity_Profiling->Mechanism_of_Action Validated_Lead Validated Lead Compound Cellular_Assay->Validated_Lead Mechanism_of_Action->Validated_Lead

Method

Application Notes and Protocols: Incorporation of Laurixamine into Hydrogels for Controlled Release Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] Their porous structure and biocompatibility make them excellent candidates for controlled drug delivery systems.[1][3] By incorporating therapeutic agents into the hydrogel matrix, it is possible to achieve sustained and localized release, improving therapeutic efficacy and minimizing systemic side effects.[3][4]

These application notes provide a comprehensive guide for the incorporation of Laurixamine, a novel amine-containing compound, into hydrogels for controlled release studies. The following protocols and methodologies are based on established principles of hydrogel-based drug delivery and can be adapted for various research and development applications.

Data Presentation

Effective data management is crucial for the successful evaluation of a controlled release system. The following tables provide a structured format for recording and comparing key experimental data.

Table 1: Hydrogel Formulation and Laurixamine Loading

Hydrogel Formulation IDPolymer Concentration (%)Crosslinker Concentration (mM)Laurixamine Loading MethodInitial Laurixamine Concentration (mg/mL)Drug Loading (DL) (%)Encapsulation Efficiency (EE) (%)
LH-001
LH-002
LH-003
  • Drug Loading (DL)%: (Mass of drug in hydrogel / Total mass of hydrogel) x 100

  • Encapsulation Efficiency (EE)%: (Mass of drug in hydrogel / Initial mass of drug) x 100

Table 2: In Vitro Laurixamine Release Kinetics

Hydrogel Formulation IDTime (hours)Cumulative Release (%)Release Medium (pH)Release Mechanism Model (e.g., Korsmeyer-Peppas)Release Exponent (n)
LH-001007.4
1
6
12
24
48
LH-002.........
LH-003.........

Experimental Protocols

The following are detailed protocols for the preparation of Laurixamine-loaded hydrogels and the subsequent in vitro release studies.

Protocol 1: Hydrogel Preparation and Laurixamine Incorporation

This protocol describes the preparation of a chemically crosslinked hydrogel and the incorporation of Laurixamine via the swelling-diffusion method.

Materials:

  • Hydrophilic polymer (e.g., Poly(vinyl alcohol), Chitosan, Alginate)

  • Crosslinking agent (e.g., Glutaraldehyde, Genipin)

  • Laurixamine

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer Solution Preparation: Dissolve the chosen hydrophilic polymer in deionized water to the desired concentration (e.g., 10% w/v). Stir the solution at room temperature until the polymer is fully dissolved.

  • Crosslinking: Add the crosslinking agent to the polymer solution at a predetermined concentration. Stir vigorously to ensure homogeneous mixing.

  • Hydrogel Formation: Cast the mixture into a mold of the desired shape and size (e.g., cylindrical discs). Allow the hydrogel to cure at room temperature for the specified time (e.g., 24 hours) to ensure complete crosslinking.

  • Washing: After curing, immerse the hydrogels in deionized water to remove any unreacted crosslinking agent. Replace the water several times over a 24-hour period.

  • Drying: Dry the washed hydrogels in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • Laurixamine Loading: Prepare a concentrated solution of Laurixamine in an appropriate solvent. Immerse the dried hydrogels in the Laurixamine solution. Allow the hydrogels to swell and absorb the drug solution for a specified period (e.g., 48 hours) at room temperature. The amount of drug loaded can be determined by measuring the change in drug concentration in the loading solution before and after swelling.[5]

  • Drying of Loaded Hydrogel: After loading, carefully remove the hydrogels from the solution, gently blot the surface to remove excess solution, and dry them again in a vacuum oven until a constant weight is achieved.

Protocol 2: In Vitro Laurixamine Release Study

This protocol outlines the procedure for conducting an in vitro release study to evaluate the release kinetics of Laurixamine from the prepared hydrogels.

Materials:

  • Laurixamine-loaded hydrogels

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and other relevant pH values (e.g., pH 1.2 to simulate gastric fluid).[6]

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Release Medium: Place a known weight of the Laurixamine-loaded hydrogel into a vial containing a defined volume of the release medium (e.g., 10 mL of PBS, pH 7.4).[7]

  • Incubation: Place the vials in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).[6]

  • Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).[6]

  • Medium Replacement: Immediately after each sampling, add an equal volume of fresh release medium to the vial to maintain a constant total volume.[7]

  • Sample Analysis: Analyze the concentration of Laurixamine in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[8]

  • Data Analysis: Calculate the cumulative percentage of Laurixamine released at each time point. Plot the cumulative release percentage against time to obtain the release profile. Analyze the release data using different kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[5]

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by an amine-containing compound like Laurixamine.

Experimental_Workflow cluster_prep Hydrogel Preparation & Loading cluster_release In Vitro Release Study Polymer Polymer Solution Crosslinker Add Crosslinker Polymer->Crosslinker Curing Curing & Washing Crosslinker->Curing Drying1 Drying Curing->Drying1 Loading Drug Loading (Swelling) Drying1->Loading Laurixamine Laurixamine Solution Laurixamine->Loading Drying2 Final Drying Loading->Drying2 LoadedHydrogel Laurixamine-Loaded Hydrogel Drying2->LoadedHydrogel Start Release Study ReleaseMedium Incubation in Release Medium LoadedHydrogel->ReleaseMedium Sampling Periodic Sampling ReleaseMedium->Sampling Analysis Concentration Analysis (UV-Vis/HPLC) Sampling->Analysis Data Data Analysis & Kinetic Modeling Analysis->Data

Caption: Experimental workflow for Laurixamine-hydrogel preparation and in vitro release.

Hypothetical_Signaling_Pathway Laurixamine Laurixamine Receptor Cell Surface Receptor Laurixamine->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Kinase_A Protein Kinase A (PKA) Second_Messenger->Kinase_A Transcription_Factor Transcription Factor (e.g., CREB) Kinase_A->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for an amine-containing compound.

References

Application

Analytical methods for quantifying Laurixamine in biological samples

Disclaimer The compound "Laurixamine" is not found in the currently available scientific literature. Therefore, this document provides a representative application note and protocol for the quantification of a hypothetic...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "Laurixamine" is not found in the currently available scientific literature. Therefore, this document provides a representative application note and protocol for the quantification of a hypothetical novel amine-containing compound, herein referred to as Laurixamine, in biological samples. The methodologies and data presented are based on established bioanalytical techniques for similar molecules and are intended to serve as a template for researchers, scientists, and drug development professionals.

Application Note: Quantification of Laurixamine in Human Plasma by LC-MS/MS

Introduction

Laurixamine is a novel therapeutic agent under investigation for its potential pharmacological activity. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required to quantify Laurixamine concentrations in biological matrices.[1] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Laurixamine in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high throughput, sensitivity, and selectivity, making it suitable for pharmacokinetic and toxicokinetic studies.[2]

Method Summary

This method employs protein precipitation with acetonitrile to extract Laurixamine and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water containing formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. The method has been validated for linearity, accuracy, precision, and sensitivity.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

A protein precipitation method is utilized for its simplicity and high-throughput capabilities.[2][3]

Materials:

  • Human plasma samples

  • Laurixamine standard stock solution (1 mg/mL in methanol)

  • Internal Standard (IS) stock solution (e.g., a structurally similar and stable isotopically labeled Laurixamine or another suitable compound) (1 mg/mL in methanol)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Laurixamine standard solution into blank human plasma.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for the blank samples.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. Actual parameters would need to be optimized for Laurixamine and the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined for Laurixamine and IS (Precursor Ion > Product Ion)

Data Presentation

Table 1: Method Validation Summary

The following table summarizes the acceptance criteria and representative data for the validation of the bioanalytical method for Laurixamine.

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤20% for LLOQ)3.1% to 9.8%
Matrix Effect IS-normalized ME within 0.85 to 1.150.98
Recovery Consistent and reproducible~85%

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 11.055.09.8
Low QC 32.89-3.77.2
Mid QC 100103.23.24.5
High QC 800788.0-1.53.1

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the extraction of Laurixamine from plasma samples.

G cluster_system LC-MS/MS System Logic autosampler Autosampler (Sample Injection) hplc HPLC System (Chromatographic Separation) autosampler->hplc ion_source Ion Source (ESI) (Ionization) hplc->ion_source mass_spec Triple Quadrupole MS (Selection & Detection) ion_source->mass_spec data_system Data System (Quantification) mass_spec->data_system

Caption: Key components and logical flow of the LC-MS/MS system.

References

Technical Notes & Optimization

Troubleshooting

Overcoming Laurixamine solubility issues for in vitro assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when wor...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with Laurixamine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Laurixamine and why is its solubility a concern?

Laurixamine, also known as 3-dodecoxypropan-1-amine, is a small molecule with the chemical formula C15H33NO. Its structure, which includes a long 12-carbon chain (dodecyl group), suggests that the molecule is hydrophobic (lipophilic). Such compounds often exhibit poor solubility in aqueous solutions like cell culture media and buffers, which can lead to precipitation, inaccurate concentration measurements, and unreliable results in in vitro assays.[1]

Q2: What is the first-line solvent I should try for dissolving Laurixamine?

For initial solubilization of hydrophobic compounds like Laurixamine, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent.[2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[2] It is also miscible with water and cell culture media, facilitating its use in biological assays.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

The concentration of DMSO in the final cell culture medium must be kept to a minimum to avoid cytotoxicity. While tolerance can be cell-line dependent, a general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with 0.1% being even safer for sensitive or primary cell lines.[3][4] It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO but without Laurixamine) to ensure that any observed effects are due to the compound and not the solvent.[5]

Q4: My Laurixamine precipitates when I add the DMSO stock to my aqueous buffer or media. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[6] Refer to the Troubleshooting Guide below for strategies to overcome this, such as modifying the dilution method, using co-solvents, or vortexing during dilution.

Q5: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic solubility measures the concentration of a compound that stays in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and incubated for a shorter period (e.g., 1-2 hours). It reflects the solubility under typical in vitro assay conditions and is useful for high-throughput screening.[7][8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, measured by dissolving an excess of the solid compound in a buffer over a longer incubation period (e.g., 24 hours or more) until equilibrium is reached.[8][9] This value is critical for formulation and later-stage drug development.[8]

Troubleshooting Guide

Issue 1: Laurixamine powder will not dissolve in 100% DMSO.

  • Solution 1: Gentle Heating. Warm the solution in a water bath at 37°C. This can increase the rate of dissolution.

  • Solution 2: Sonication. Use a bath sonicator to break up clumps of powder and enhance dissolution.

  • Solution 3: Try an Alternative Solvent. If DMSO fails, other organic solvents like ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be tested.[1] However, always verify the compatibility and tolerance of your specific cell line to these solvents.

Issue 2: Laurixamine precipitates out of solution when the DMSO stock is diluted into aqueous media.

  • Solution 1: Modify the Dilution Technique. Instead of adding the DMSO stock directly to the full volume of media, try adding the stock solution to a small volume of media first, vortexing vigorously, and then adding this intermediate dilution to the final volume.

  • Solution 2: Use a Co-solvent. Prepare the stock solution in a mixture of DMSO and another less hydrophobic, water-miscible solvent like propylene glycol or PEG-400.[6] This can help create a more stable solution upon aqueous dilution.

  • Solution 3: Increase the Final DMSO Concentration. If your cells can tolerate it, slightly increasing the final DMSO concentration in your media (e.g., from 0.1% to 0.5%) may keep the compound in solution.[3] Always run the appropriate vehicle controls.

  • Solution 4: Prepare a Lower Concentration Stock. Making a less concentrated stock solution in DMSO may prevent precipitation upon dilution into the aqueous phase.[6]

Data Presentation

Table 1: Recommended Maximum Solvent Concentrations in Cell Culture

Solvent Maximum Recommended Final Concentration Notes
DMSO ≤ 0.5% Many cell lines tolerate 0.5%, but some may show stress or altered function.[3] A concentration of ≤ 0.1% is often preferred.[10]
Ethanol ≤ 0.5% Can be cytotoxic at higher concentrations.
Methanol ≤ 0.1% Generally more toxic to cells than ethanol.

| PEG-400 | ≤ 1% | Often used as a co-solvent to improve solubility.[6] |

Table 2: Example Template for a Kinetic Solubility Assessment of Laurixamine

Test Buffer (e.g., PBS pH 7.4) Initial Laurixamine Stock Conc. in DMSO Final Laurixamine Conc. (µM) Final DMSO Conc. (%) Incubation Time (h) Visual Observation (Precipitate?) Measured Soluble Conc. (µM)
PBS 10 mM 100 1.0% 2 Yes 45
PBS 10 mM 50 0.5% 2 Slight Haze 48
PBS 10 mM 10 0.1% 2 No 10

| PBS | 1 mM | 10 | 1.0% | 2 | No | 10 |

Experimental Protocols

Protocol 1: Preparation of a Laurixamine Stock Solution
  • Objective: To prepare a concentrated stock solution of Laurixamine in an appropriate solvent.

  • Materials:

    • Laurixamine (solid powder)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of Laurixamine powder using an analytical balance in a sterile container.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 2-5 minutes until the Laurixamine is completely dissolved. A brief sonication or warming to 37°C can be used if necessary.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
  • Objective: To determine the kinetic solubility of Laurixamine in a specific aqueous buffer.

  • Materials:

    • 10 mM Laurixamine stock solution in 100% DMSO

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • 96-well filter plates (e.g., Millipore Multiscreen) or standard microcentrifuge tubes and a centrifuge

    • 96-well collection plates

    • Plate shaker/thermomixer

    • LC-MS or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Prepare serial dilutions of your Laurixamine stock solution in DMSO if you are testing multiple concentrations.

    • Add a small volume (e.g., 2 µL) of the Laurixamine-DMSO stock solution into the wells of a 96-well plate or microcentrifuge tubes.[11]

    • Add the corresponding volume of aqueous buffer (e.g., 198 µL) to each well to achieve the desired final Laurixamine concentration and a final DMSO concentration of 1%.

    • Seal the plate or tubes and place them on a plate shaker. Incubate at room temperature (or 37°C) with constant agitation (e.g., 850 rpm) for 2 hours.[11]

    • After incubation, separate the precipitated (insoluble) compound from the dissolved compound.

      • Filtration Method: Place the filter plate on top of a collection plate and centrifuge to force the supernatant through the filter.[12]

      • Centrifugation Method: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitate. Carefully collect the supernatant.

    • Quantify the concentration of Laurixamine in the clear filtrate/supernatant using a suitable analytical method (e.g., LC-MS/MS) against a standard curve.[12] This value represents the kinetic solubility under these conditions.

Visualizations

G cluster_workflow Experimental Workflow: Solubilizing Laurixamine start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Start: Weigh Laurixamine Powder B Add 100% DMSO to create stock solution A->B C Vortex / Sonicate / Warm to 37°C B->C D Is stock fully dissolved? C->D E Dilute stock into aqueous buffer/media D->E Yes H Troubleshoot: Use alternative solvent D->H No F Does it precipitate upon dilution? E->F G Proceed with In Vitro Assay F->G No I Troubleshoot: Modify dilution method F->I Yes

Caption: Workflow for preparing Laurixamine for in vitro assays.

G cluster_troubleshooting Troubleshooting Laurixamine Precipitation start_node start_node decision_node decision_node solution_node solution_node end_node end_node A Start: Precipitation Observed B Is final DMSO conc. < 0.5%? A->B C Increase DMSO to 0.5% (if cells tolerate) B->C Yes E Use lower stock conc. for dilution B->E No D Did it work? C->D D->E No J Problem Solved D->J Yes F Did it work? E->F G Try adding a co-solvent (e.g. PEG-400) F->G No F->J Yes H Did it work? G->H I Perform formal solubility assay H->I No H->J Yes

Caption: Decision tree for troubleshooting precipitation issues.

G cluster_pathway Example: Hypothetical Inhibition of NF-κB Pathway cluster_cyto Cytoplasm cluster_inactive cluster_nuc Nucleus receptor receptor protein protein inhibitor inhibitor tf tf nucleus Nucleus cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Laurixamine Laurixamine Laurixamine->IKK hypothetical inhibition NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive inhibits NFkB_active p50/p65 (Active) IkB->NFkB_active releases NFkB_nuc p50/p65 NFkB_active->NFkB_nuc translocates DNA DNA (κB site) NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Optimization

Technical Support Center: Optimizing Laurixamine Concentration for Effective Antimicrobial Activity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of Laurixamine for effective antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of Laurixamine?

The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of Laurixamine against the target microorganism(s). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This value provides a baseline for the antimicrobial potency of the compound.

Q2: My MIC results for Laurixamine are inconsistent. What are the common causes?

Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: The density of the bacterial or fungal suspension is crucial. An inoculum that is too dense or too sparse can lead to variable MIC values. Ensure you are using a standardized inoculum, typically prepared using a McFarland standard.

  • Media Composition: The type of growth medium can influence the activity of Laurixamine. Components in the media may interact with the compound, affecting its availability and potency. Use the recommended or a consistent, well-defined medium for your experiments.

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic) of incubation must be strictly controlled and consistent across experiments.

  • Compound Stability: Ensure that your stock solution of Laurixamine is properly prepared, stored, and not degraded. Repeated freeze-thaw cycles should be avoided.

  • Pipetting Errors: Inaccurate serial dilutions are a common source of error. Calibrate your pipettes regularly and use proper pipetting techniques.

Q3: I've determined the MIC. How do I know if Laurixamine is killing the microbes or just inhibiting their growth?

To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, you need to determine the Minimum Bactericidal Concentration (MBC). The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.[2]

Q4: My MBC results are significantly higher than my MIC values. What does this indicate?

A large difference between the MBC and MIC (MBC/MIC ratio > 4) suggests that Laurixamine may be bacteriostatic rather than bactericidal at concentrations near the MIC.[2] This is an important consideration for therapeutic applications where microbial killing is essential. It could also indicate the development of tolerance in the microbial population.

Q5: I am observing no antimicrobial activity with Laurixamine. What should I check?

  • Solubility: Laurixamine may have poor solubility in your test medium, preventing it from reaching an effective concentration. Consider using a solubilizing agent (e.g., DMSO), but always include a solvent control to ensure it doesn't have its own antimicrobial activity.

  • Compound Inactivation: Components of the test medium or plasticware could be inactivating Laurixamine.

  • Resistant Strain: The microorganism you are testing may be intrinsically resistant to Laurixamine. It is advisable to test against a panel of different microorganisms, including known susceptible strains, to determine its spectrum of activity.

  • Incorrect Concentration Range: You may be testing a concentration range that is too low. Perform a broad-range dose-response experiment to identify an active concentration window.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells of a Microdilution MIC Assay
Potential Cause Troubleshooting Step
Inconsistent Inoculum Distribution Ensure the microbial suspension is thoroughly mixed before and during inoculation of the microplate wells.
Edge Effects in Microplate Evaporation from wells on the edge of the plate can concentrate the antimicrobial and affect results. To mitigate this, fill the outer wells with sterile medium or water and do not use them for experimental data.
Contamination Use aseptic techniques throughout the procedure. Check for contamination in your stock solutions, media, and inoculum.
Reader Interference If using a plate reader to determine growth, ensure there are no scratches or smudges on the plate that could interfere with optical density readings.
Issue 2: "Skipped" Wells in a Broth Dilution MIC Assay

"Skipped" wells refer to a situation where a lower concentration of Laurixamine shows no growth, while a higher concentration shows growth.

Potential Cause Troubleshooting Step
Precipitation of Laurixamine At higher concentrations, Laurixamine may precipitate out of solution, reducing its effective concentration. Visually inspect the wells for any precipitate. If precipitation is an issue, consider using a different solvent or modifying the media.
Paradoxical Effect (Eagle Effect) Some antimicrobials exhibit reduced efficacy at very high concentrations.[1] To investigate this, test a wider range of concentrations, including those significantly higher than the presumed MIC.
Contamination A single contaminated well can lead to a false positive for growth. Re-streak the contents of the "skipped" well onto an agar plate to check for purity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of Laurixamine that inhibits the visible growth of a target microorganism.

Materials:

  • Laurixamine stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial culture in log phase

  • McFarland standard (typically 0.5)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

Methodology:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the test broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution of Laurixamine:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of Laurixamine to be tested to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will leave 100 µL in each well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the Laurixamine dilutions. This will bring the final volume in each well to 200 µL and dilute the Laurixamine concentration by half.

    • Include a positive control (broth + inoculum, no Laurixamine) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for many bacteria).

  • Result Interpretation:

    • The MIC is the lowest concentration of Laurixamine at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of Laurixamine that kills ≥99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (without Laurixamine)

  • Sterile pipette and tips

  • Spreader or sterile inoculating loop

Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a fresh, Laurixamine-free agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation:

    • The MBC is the lowest concentration of Laurixamine that results in no colony growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[2]

Data Presentation

Table 1: Example MIC and MBC Data for Laurixamine against Various Microorganisms

MicroorganismLaurixamine MIC (µg/mL)Laurixamine MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 2921316322
Escherichia coli ATCC 25922642564
Pseudomonas aeruginosa ATCC 27853128>512>4
Candida albicans ATCC 90028321284

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution Serial Dilute Laurixamine serial_dilution->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC Results incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Select Wells ≥ MIC incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC Results incubate_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC of Laurixamine.

troubleshooting_logic start Inconsistent MIC Results? inoculum Check Inoculum Standardization start->inoculum Yes solution Consistent Results start->solution No media Verify Media Consistency inoculum->media incubation Confirm Incubation Parameters media->incubation compound Assess Compound Stability incubation->compound pipetting Review Pipetting Technique compound->pipetting pipetting->solution

Caption: Troubleshooting Logic for Inconsistent MIC Results.

antimicrobial_action cluster_cell Microbial Cell laurixamine Laurixamine membrane Cell Membrane Disruption laurixamine->membrane protein_synthesis Inhibition of Protein Synthesis laurixamine->protein_synthesis dna_replication Interference with DNA Replication laurixamine->dna_replication cell_lysis Cell Lysis (Bactericidal) membrane->cell_lysis Leads to growth_inhibition Growth Inhibition (Bacteriostatic) protein_synthesis->growth_inhibition Results in dna_replication->growth_inhibition Results in

Caption: Potential Antimicrobial Mechanisms of Action for Laurixamine.

References

Troubleshooting

Troubleshooting inconsistent results in Laurixamine experiments

Technical Support Center: Laurixamine Experiments Welcome to the technical resource center for Laurixamine. This guide is designed for researchers, scientists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Laurixamine Experiments

Welcome to the technical resource center for Laurixamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency and reproducibility in experiments involving Laurixamine. Laurixamine is a selective antagonist of the novel G-protein coupled receptor (GPCR), Adrenoceptor Zeta-5 (AZ5). Its primary mechanism of action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Laurixamine?

A1: Laurixamine is supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For short-term use (up to 1 week), a stock solution in DMSO can be stored at 4°C. For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles. Improper storage can lead to compound degradation and loss of activity.[1]

Q2: How should I prepare Laurixamine stock solutions?

A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in analytical grade DMSO.[2] Ensure the compound is fully dissolved by vortexing. Sonication may be used if solubility issues persist. Subsequent dilutions should be made in serum-free cell culture media immediately before use to prevent precipitation.

Q3: What is the known purity of the supplied Laurixamine?

A3: Each batch of Laurixamine is tested by HPLC and has a purity of >98%. A certificate of analysis is provided with each shipment. Impurities can lead to off-target effects or altered potency, so using a highly pure compound is critical.

Troubleshooting Guide for Inconsistent Results

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem 1: I am observing high variability in my IC50 values for Laurixamine between experiments.

Answer/Solution: High variability in potency measurements is a common issue in cell-based assays and can stem from several sources.[2] Consider the following factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift, changes in receptor expression levels, and altered signaling responses.[3] It is best practice to establish a cell bank and thaw new vials regularly.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.[2] Optimize and strictly control your cell seeding density to ensure cells are in the exponential growth phase during the experiment.[2]

  • Serum Concentration: Serum contains various growth factors and lipids that can interfere with compound activity. If possible, perform the assay in serum-free media. If serum is required for cell health, ensure the same batch and concentration are used across all experiments.

  • Compound Stability: Ensure that Laurixamine is not precipitating in your assay medium. Visually inspect the wells after compound addition. Performing serial dilutions in a stepwise manner can help maintain solubility.

Data Presentation: Effect of Experimental Conditions on Laurixamine IC50

ConditionCell PassageSerum (%)Laurixamine IC50 (nM)Standard Deviation (nM)
Optimal5052.34.5
High Passage250115.825.1
With Serum51089.712.3

Problem 2: My cAMP assay shows a complete lack of Laurixamine antagonist activity.

Answer/Solution: If Laurixamine is not showing the expected inhibitory effect on agonist-stimulated cAMP production, follow this troubleshooting workflow:

  • Verify Agonist Stimulation: First, confirm that your agonist is effectively stimulating cAMP production. Run a positive control with the agonist alone. If the agonist response is low or absent, the issue may lie with the agonist or the cells' responsiveness.

  • Check Laurixamine Concentration: Double-check all calculations for your stock solution and final assay concentrations. An error in dilution could mean you are not using an effective concentration.

  • Confirm AZ5 Receptor Expression: Ensure the cell line you are using expresses the Adrenoceptor Zeta-5 at sufficient levels. Verify expression via qPCR, Western blot, or flow cytometry.

  • Assay Timing: The kinetics of antagonist binding can influence the observed effect.[4] Ensure your pre-incubation time with Laurixamine is sufficient before adding the agonist. An optimization experiment (e.g., 15, 30, 60 minutes pre-incubation) may be necessary.

G start No Antagonist Activity Observed q1 Is the agonist-only positive control working? start->q1 s1 Troubleshoot agonist (concentration, stability) or cell responsiveness. q1->s1 No q2 Are Laurixamine concentrations correct? q1->q2 Yes end_node Problem Resolved s1->end_node s2 Recalculate dilutions. Prepare fresh stock solution. q2->s2 No q3 Does the cell line express the AZ5 receptor? q2->q3 Yes s2->end_node s3 Verify receptor expression (e.g., qPCR, Western Blot). q3->s3 No s4 Optimize Laurixamine pre-incubation time. q3->s4 Yes s3->end_node s4->end_node

Caption: Experimental workflow for the competitive cAMP assay.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., CHO-K1 stably expressing AZ5) in a 96-well tissue culture-treated plate at a pre-optimized density (e.g., 10,000 cells/well). [5]Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of Laurixamine in stimulation buffer (e.g., HBSS with 0.5 mM IBMX). Also prepare the agonist solution at 2x the final desired concentration.

  • Assay Procedure: a. Gently wash the cells with serum-free media or PBS. b. Add 50 µL of the Laurixamine dilutions to the appropriate wells. Add 50 µL of buffer for control wells. c. Incubate the plate at 37°C for 30 minutes. d. Add 50 µL of the 2x agonist solution to all wells (except for the negative control). e. Incubate for an additional 15 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each Laurixamine concentration relative to the agonist-only control. Plot the data using a four-parameter logistic regression to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the effect of Laurixamine on cell viability by measuring mitochondrial metabolic activity. [6] Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described in the cAMP assay protocol and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Laurixamine. Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: a. Prepare a 5 mg/mL solution of MTT reagent in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [7]5. Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01M HCl in isopropanol) to each well to dissolve the formazan crystals. [6][7] c. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes. 6. Data Acquisition: Read the absorbance at 570 nm using a microplate reader. [6]7. Data Analysis: Subtract the background absorbance from a blank well (media and MTT only). Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualization of Laurixamine's Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway for the Adrenoceptor Zeta-5 (AZ5) and the inhibitory action of Laurixamine.

dot

G cluster_membrane Plasma Membrane AZ5 AZ5 Receptor G_protein Gi Protein AZ5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->AZ5 Activates Laurixamine Laurixamine Laurixamine->AZ5 Blocks ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Activates

Caption: Hypothesized signaling pathway of the AZ5 receptor.

References

Optimization

Technical Support Center: Laurixamine Aqueous Solution Stability

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Laurixamine in aqueous solutions. Frequently Asked Questions (FAQs) Q1: What...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Laurixamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Laurixamine in aqueous solutions?

A1: Laurixamine in aqueous solutions is susceptible to two primary degradation pathways: hydrolysis and oxidation.[1][2] Hydrolysis typically involves the cleavage of amide or ester functional groups within the Laurixamine molecule, a reaction that can be catalyzed by either acidic or basic conditions.[1][3] Oxidative degradation involves the loss of electrons from the amine group, often initiated by light, heat, or trace metal ions, leading to the formation of various reactive oxygen species (ROS).[1][4]

Q2: How does pH affect the stability of Laurixamine solutions?

A2: The stability of Laurixamine is highly pH-dependent.[3] Generally, extreme pH conditions, both acidic and basic, can accelerate hydrolytic degradation.[5] The optimal pH for Laurixamine stability is typically near neutral (pH 6.0-7.5), though this should be experimentally determined. Operating outside this range can lead to a significant increase in the rate of degradation.

Q3: What is the shelf-life of a freshly prepared aqueous solution of Laurixamine?

A3: The shelf-life of an aqueous Laurixamine solution is highly dependent on the storage conditions, including temperature, light exposure, and the presence of stabilizing excipients. For a simple aqueous solution stored at room temperature and exposed to light, significant degradation can be observed within hours. If stored protected from light at 2-8°C, the stability can be extended. For long-term storage, lyophilization is a recommended strategy.[6]

Q4: Can I sterilize my Laurixamine solution by autoclaving?

A4: Autoclaving is generally not recommended for Laurixamine solutions due to its susceptibility to heat-induced degradation.[1] The high temperatures during autoclaving can significantly accelerate both hydrolysis and oxidation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing Laurixamine solutions.

Troubleshooting Guide

Issue 1: My Laurixamine solution is showing a yellow discoloration over time.

  • Possible Cause: This is often an indication of oxidative degradation. Exposure to oxygen, light, or the presence of trace metal ions can catalyze oxidative processes.

  • Troubleshooting Steps:

    • Protect from Light: Store Laurixamine solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][5]

    • Deoxygenate Solutions: Before preparing your solution, sparge your aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[5]

    • Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your formulation. EDTA will complex with trace metal ions that can catalyze oxidation.[5][6]

    • Add Antioxidants: Incorporate antioxidants like ascorbic acid or sodium metabisulfite to scavenge free radicals and inhibit oxidative reactions.[2][6]

Issue 2: I am observing a loss of potency in my Laurixamine assay, but there is no visible change in the solution.

  • Possible Cause: This is likely due to hydrolytic degradation, which may not produce colored byproducts. The rate of hydrolysis is sensitive to pH.

  • Troubleshooting Steps:

    • Verify and Adjust pH: Measure the pH of your solution. If it has drifted from the optimal range (typically pH 6.0-7.5), adjust it using a suitable buffer system.

    • Implement a Buffer System: If not already in use, incorporate a buffer to maintain a stable pH.[3][5] Phosphate or citrate buffers are commonly used, but compatibility with Laurixamine should be confirmed.

    • Control Temperature: Store solutions at lower temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis.[1]

Issue 3: I see precipitates forming in my concentrated Laurixamine stock solution.

  • Possible Cause: Precipitation can occur due to changes in solubility, which might be triggered by pH shifts or the formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Check Solubility at Different pH values: Determine the solubility profile of Laurixamine across a range of pH values to ensure your formulation pH maintains solubility.

    • Incorporate Solubilizing Agents: Consider the use of excipients like cyclodextrins or surfactants to enhance the solubility and stability of Laurixamine.[4][5]

    • Filter the Solution: If minor precipitation of degradation products is suspected, filter the solution through a 0.22 µm filter before use. However, this does not address the underlying degradation issue.

Data Presentation

Table 1: Effect of pH on Laurixamine Degradation Rate at 25°C

pHInitial Concentration (mg/mL)Concentration after 24h (mg/mL)Degradation Rate (%/day)
4.010.07.822.0
5.010.09.19.0
6.010.09.82.0
7.010.09.91.0
8.010.09.46.0
9.010.08.218.0

Table 2: Efficacy of Different Stabilization Strategies on Laurixamine Stability at pH 7.0 and 25°C

FormulationInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)Potency Loss (%)
Aqueous Solution (Control)10.09.37.0
+ 0.1% EDTA10.09.73.0
+ 0.1% Ascorbic Acid10.09.82.0
+ 0.1% EDTA + 0.1% Ascorbic Acid10.09.91.0
Protected from Light10.09.64.0
Sparged with Nitrogen10.09.73.0

Experimental Protocols

Protocol 1: Determination of Optimal pH for Laurixamine Stability

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 4.0 to 9.0.

  • Prepare Laurixamine Solutions: Dissolve a known amount of Laurixamine in each buffer to achieve a final concentration of 10 mg/mL.

  • Initial Analysis: Immediately after preparation, determine the initial concentration of Laurixamine in each solution using a validated HPLC method.

  • Incubation: Store aliquots of each solution at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution and analyze the Laurixamine concentration by HPLC.

  • Data Analysis: Calculate the degradation rate for each pH value by plotting the concentration of Laurixamine versus time and determining the slope. The pH with the lowest degradation rate is the optimal pH for stability.

Protocol 2: Evaluation of Stabilizing Excipients

  • Prepare Stock Solutions: Prepare a concentrated stock solution of Laurixamine in the optimal buffer determined in Protocol 1. Also, prepare stock solutions of the excipients to be tested (e.g., EDTA, ascorbic acid).

  • Formulation Preparation: Create different formulations by adding specific concentrations of the excipient stock solutions to the Laurixamine stock solution. Include a control formulation with no added excipients.

  • Initial Analysis: Determine the initial Laurixamine concentration in each formulation via HPLC.

  • Stress Conditions: Subject the formulations to stress conditions, such as elevated temperature (e.g., 40°C) and exposure to UV light, to accelerate degradation.

  • Stability Monitoring: At various time intervals, analyze the Laurixamine concentration in each formulation to monitor degradation.

  • Comparison: Compare the degradation profiles of the formulations containing excipients to the control. A significantly lower degradation rate indicates a stabilizing effect of the excipient.

Visualizations

Laurixamine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Laurixamine Laurixamine in Aqueous Solution Hydrolysis_Products Hydrolytic Degradants (e.g., cleaved amide/ester) Laurixamine->Hydrolysis_Products H₂O Oxidation_Products Oxidative Degradants (e.g., N-oxide) Laurixamine->Oxidation_Products O₂ Acid_Catalysis Acidic Conditions (Low pH) Acid_Catalysis->Hydrolysis_Products Base_Catalysis Basic Conditions (High pH) Base_Catalysis->Hydrolysis_Products Initiators Initiators: Light, Heat, Metal Ions Initiators->Oxidation_Products

Caption: Primary degradation pathways of Laurixamine in aqueous solutions.

Troubleshooting_Workflow Start Degradation Observed Discoloration Yellow Discoloration? Start->Discoloration Potency_Loss Loss of Potency? Discoloration->Potency_Loss No Oxidation_Suspected Suspect Oxidation Discoloration->Oxidation_Suspected Yes Precipitate Precipitate Formation? Potency_Loss->Precipitate No Hydrolysis_Suspected Suspect Hydrolysis Potency_Loss->Hydrolysis_Suspected Yes Solubility_Issue Suspect Solubility Issue Precipitate->Solubility_Issue Yes Oxidation_Solutions Solutions: - Protect from light - Deoxygenate - Add chelating agents - Add antioxidants Oxidation_Suspected->Oxidation_Solutions Hydrolysis_Solutions Solutions: - Verify and adjust pH - Use buffer system - Control temperature Hydrolysis_Suspected->Hydrolysis_Solutions Solubility_Solutions Solutions: - Check solubility at different pH - Use solubilizing agents Solubility_Issue->Solubility_Solutions

Caption: Troubleshooting workflow for Laurixamine degradation issues.

Experimental_Workflow_Stabilizer_Screening cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome Prep_Laurixamine Prepare Laurixamine Stock in Optimal Buffer Formulate Create Formulations (Control + Excipients) Prep_Laurixamine->Formulate Prep_Excipients Prepare Excipient Stock Solutions Prep_Excipients->Formulate Initial_HPLC Initial Analysis (t=0) by HPLC Formulate->Initial_HPLC Stress Apply Stress Conditions (e.g., 40°C, UV light) Initial_HPLC->Stress Time_Point_HPLC Time-Point Analysis by HPLC Stress->Time_Point_HPLC Data_Analysis Analyze Degradation Rates Time_Point_HPLC->Data_Analysis Identify_Stabilizer Identify Effective Stabilizing Excipients Data_Analysis->Identify_Stabilizer

Caption: Experimental workflow for screening stabilizing excipients.

References

Troubleshooting

Addressing cytotoxicity of Laurixamine in sensitive cell lines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Laurixamine in sensitive cell lines. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Laurixamine in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with Laurixamine in our cancer cell line, even at low concentrations. What could be the reason?

A1: Increased cytotoxicity at low concentrations of Laurixamine in certain cancer cell lines can be attributed to several factors:

  • Enhanced Drug Uptake: Some cancer cell lines may exhibit higher expression of transporters that facilitate the uptake of Laurixamine, leading to increased intracellular drug concentration and toxicity.

  • Specific Pathway Inhibition: Laurixamine is a potent inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] Certain cancer cell lines are highly dependent on LOX activity for maintaining extracellular matrix integrity and promoting cell signaling pathways crucial for their proliferation and survival.[1][2]

  • Induction of Apoptosis: Laurixamine may trigger apoptosis, or programmed cell death, more efficiently in cell lines that have a lower apoptotic threshold or are primed for apoptosis.[3]

Q2: Is the observed cytotoxicity with Laurixamine always indicative of cell death?

A2: Not necessarily. Standard cytotoxicity assays, such as the MTT assay, measure metabolic activity.[4][5] A reduction in metabolic activity can indicate cell death, but it can also be a result of cytostatic effects where cell proliferation is inhibited without inducing cell death.[5] It is recommended to use a secondary assay that directly measures cell viability or membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm cell death.[6][7]

Q3: Can the choice of cytotoxicity assay influence the results with Laurixamine?

A3: Yes, the choice of assay is critical. Assays that rely on metabolic readouts, like MTT, can sometimes provide misleading results if the compound itself interferes with cellular metabolism.[4][5] It is advisable to use orthogonal methods to confirm cytotoxicity. For instance, combining a metabolic assay with a dye-based assay that visualizes dead cells can provide a more comprehensive picture.[6][7]

Q4: Are there any known signaling pathways affected by Laurixamine that could explain the cytotoxicity?

A4: Laurixamine's primary known targets are lysyl oxidase (LOX) enzymes.[1][2] LOX enzymes are crucial for collagen and elastin cross-linking in the extracellular matrix (ECM).[2] Inhibition of LOX can disrupt ECM integrity, which in turn can affect integrin signaling and downstream pathways such as the FAK/Akt and MAPK pathways, ultimately impacting cell survival and proliferation.[2]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.[8]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation.[6] Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the Laurixamine solution for any precipitates before adding it to the cells. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure solvent controls are included).
Inconsistent Incubation Times Standardize the incubation time with Laurixamine across all experiments. For kinetic studies, ensure precise timing for each data point.
Issue 2: Higher-than-Expected Cytotoxicity in a New Cell Line

Possible Causes & Solutions

CauseRecommended Solution
Differential Sensitivity of Cell Lines Different cell lines can exhibit varying sensitivities to a compound.[9][10] It is crucial to perform a dose-response curve for each new cell line to determine the EC50 (half-maximal effective concentration).
Incorrect Drug Concentration Double-check all calculations for drug dilutions. Prepare fresh dilutions for each experiment to avoid degradation.
Cell Health and Passage Number Ensure that the cells used are healthy and within a low passage number range.[8] High passage numbers can lead to genetic drift and altered drug responses. Do not allow cells to become over-confluent before seeding for an experiment.[8]
Mycoplasma Contamination Test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.

Experimental Protocols

Protocol 1: Determining the EC50 of Laurixamine using MTT Assay
  • Cell Seeding: Seed the sensitive cell line in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Preparation: Prepare a 2X serial dilution of Laurixamine in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.[7]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of Laurixamine or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Mitigating Laurixamine Cytotoxicity with a Co-treatment Strategy
  • Hypothesis: Co-treatment with a compound that supports a parallel survival pathway may rescue cells from Laurixamine-induced cytotoxicity. For this example, we will use a hypothetical growth factor, "GF-1," that activates a pro-survival pathway.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare Laurixamine dilutions as described above. Prepare a solution of GF-1 at a final concentration known to promote cell survival.

  • Co-treatment: Treat cells with the Laurixamine dilutions in the presence or absence of GF-1. Include controls for Laurixamine alone, GF-1 alone, and vehicle.

  • Incubation and Analysis: Follow steps 4-8 from Protocol 1 to assess cell viability.

Data Presentation

Table 1: Hypothetical EC50 Values of Laurixamine in Different Cell Lines

Cell LineTypeEC50 (µM) after 48h
Cell Line ASensitive Cancer2.5
Cell Line BResistant Cancer25.0
Normal FibroblastsNon-cancerous> 100

Table 2: Hypothetical Effect of GF-1 Co-treatment on Laurixamine Cytotoxicity in Cell Line A

TreatmentCell Viability (%)
Vehicle Control100
Laurixamine (5 µM)45
GF-1 (10 ng/mL)105
Laurixamine (5 µM) + GF-1 (10 ng/mL)75

Visualizations

Laurixamine_Signaling_Pathway Laurixamine Laurixamine LOX Lysyl Oxidase (LOX) Laurixamine->LOX Inhibition ECM Extracellular Matrix (ECM) Integrity LOX->ECM Integrin Integrin Signaling ECM->Integrin Activation FAK_Akt FAK/Akt Pathway Integrin->FAK_Akt MAPK MAPK Pathway Integrin->MAPK Proliferation Cell Proliferation & Survival FAK_Akt->Proliferation Apoptosis Apoptosis FAK_Akt->Apoptosis Inhibition MAPK->Proliferation

Caption: Proposed signaling pathway for Laurixamine-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Sensitive Cell Line Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Prep 2. Prepare Laurixamine Serial Dilutions Treatment 4. Treat Cells with Laurixamine Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay 6. Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Readout 7. Measure Readout (e.g., Absorbance) Assay->Readout Data_Analysis 8. Analyze Data & Determine EC50 Readout->Data_Analysis

Caption: General workflow for assessing Laurixamine cytotoxicity.

Troubleshooting_Tree Start High Cytotoxicity Observed Check_Conc Verify Laurixamine Concentration Start->Check_Conc Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Run_Control Include Positive/Negative Cytotoxicity Controls Start->Run_Control Dose_Response Perform Full Dose-Response Check_Conc->Dose_Response Check_Cells->Dose_Response Run_Control->Dose_Response Orthogonal_Assay Use an Orthogonal Assay (e.g., LDH) Data_Consistent Is Cytotoxicity Still High & Consistent? Orthogonal_Assay->Data_Consistent Dose_Response->Orthogonal_Assay Hypothesize Investigate Cell-Specific Mechanisms Data_Consistent->Hypothesize Yes Optimize_Protocol Re-optimize Assay Parameters Data_Consistent->Optimize_Protocol No

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Optimization

Technical Support Center: Improving the Stability of Laurixamine-Containing Topical Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encounter...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the development of Laurixamine-containing topical formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chemical Stability Issues

Question 1: My Laurixamine formulation is showing a significant drop in potency over time. What are the likely causes and how can I investigate this?

Answer: A drop in potency of Laurixamine, a primary aliphatic amine, in a topical formulation is most likely due to chemical degradation. The primary amine functional group is susceptible to several degradation pathways.

Possible Causes:

  • Oxidation: Primary amines can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of various degradation products, including aldehydes and ketones.

  • Maillard Reaction: If your formulation contains reducing sugars (e.g., lactose, glucose) as excipients, Laurixamine's primary amine can react with them in a non-enzymatic browning reaction known as the Maillard reaction. This leads to the formation of complex, often colored, degradation products and a loss of the active ingredient.[1]

  • Interaction with Excipients: Certain excipients or their impurities (e.g., aldehydes, peroxides in polyethylene glycols or povidone) can directly react with the amine group of Laurixamine, leading to its degradation.[1]

  • pH Instability: The stability of Laurixamine is likely pH-dependent. A suboptimal pH can catalyze degradation reactions such as hydrolysis if there are susceptible functional groups in the molecule, or it can influence the rate of oxidation.

Troubleshooting Steps:

  • Forced Degradation Studies: Conduct forced degradation studies to identify the primary degradation pathways. This involves subjecting Laurixamine to stress conditions such as acid, base, oxidation, heat, and light. This will help in understanding the degradation profile and developing a stability-indicating analytical method.

  • Excipient Compatibility Studies: Perform compatibility studies by mixing Laurixamine with individual excipients in a 1:1 ratio and storing them at accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at regular intervals to identify any interactions.

  • pH Profiling: Determine the pH of maximum stability for Laurixamine by conducting stability studies on aqueous solutions of the drug buffered at various pH levels.

  • Analytical Testing: Use a validated stability-indicating HPLC method to quantify the remaining Laurixamine and to detect and quantify any degradation products formed.

Question 2: I've noticed a yellow to brownish discoloration in my cream formulation containing Laurixamine. What could be the cause?

Answer: Discoloration in a Laurixamine formulation is a common sign of chemical degradation, particularly for a compound with a primary amine.

Possible Causes:

  • Maillard Reaction: As mentioned previously, this reaction between the primary amine of Laurixamine and any reducing sugars in your formulation is a very common cause of browning.

  • Oxidative Degradation: Oxidation of the amine group can lead to the formation of colored degradation products.

  • Interaction with Impurities: Trace impurities in your excipients, such as aldehydes or metal ions, can catalyze degradation reactions that produce colored compounds.

Troubleshooting Steps:

  • Review Formulation Components: Carefully check your formulation for the presence of any reducing sugars (e.g., lactose, dextrose). If present, consider replacing them with non-reducing sugars like sucrose or mannitol.

  • Incorporate Antioxidants: To mitigate oxidative degradation, consider adding an antioxidant to your formulation. Common choices for topical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).

  • Use Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Source High-Purity Excipients: Ensure that the excipients you are using are of high purity and have low levels of reactive impurities like peroxides and aldehydes.

Physical Stability Issues

Question 3: My Laurixamine cream is showing signs of phase separation (creaming or coalescence). How can I improve its physical stability?

Answer: Phase separation is a common physical instability issue in emulsion-based topical formulations like creams. It indicates that the emulsifier system is not robust enough to maintain the dispersion of the oil and water phases.

Possible Causes:

  • Inappropriate Emulsifier System: The type or concentration of the emulsifier(s) may not be optimal for the specific oil and water phases of your formulation. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system is a critical factor.

  • Insufficient Viscosity: A low viscosity in the continuous phase may not be sufficient to prevent the dispersed droplets from moving and coalescing.

  • Temperature Fluctuations: Exposure to high or low temperatures during storage or transport can disrupt the emulsion's stability. Freeze-thaw cycles can be particularly damaging.

  • Improper Manufacturing Process: The homogenization speed, mixing time, and temperature during the manufacturing process can significantly impact the initial droplet size and the overall stability of the emulsion.

Troubleshooting Steps:

  • Optimize the Emulsifier System:

    • Experiment with different emulsifiers or combinations of emulsifiers (e.g., a combination of a high HLB and a low HLB emulsifier).

    • Adjust the concentration of the emulsifier system.

  • Increase Viscosity: Incorporate a thickening agent or a viscosity modifier into the continuous phase. Options include polymers like carbomers, xanthan gum, or hydroxyethyl cellulose.

  • Control Manufacturing Parameters:

    • Optimize the homogenization speed and time to achieve a small and uniform droplet size distribution.

    • Carefully control the temperature of the oil and water phases during emulsification.

  • Perform Freeze-Thaw Cycling Studies: Subject your formulation to several freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) to assess its robustness against temperature fluctuations.

Question 4: I am observing crystal growth in my Laurixamine gel formulation upon storage. What is causing this and how can I prevent it?

Answer: Crystal growth, or crystallization, of an active pharmaceutical ingredient (API) within a formulation is a sign of supersaturation and can significantly impact the product's efficacy and safety.

Possible Causes:

  • Supersaturation: The concentration of Laurixamine in the gel may be close to or exceed its solubility limit in the vehicle, especially if there are temperature fluctuations during storage.

  • Solvent Evaporation: If the packaging is not well-sealed, evaporation of a solvent in which Laurixamine is more soluble can lead to its precipitation.

  • pH Shift: A change in the pH of the formulation during storage can alter the ionization state of Laurixamine, potentially reducing its solubility.

  • Incompatible Excipients: Certain excipients might interact with Laurixamine in a way that reduces its solubility.

Troubleshooting Steps:

  • Determine Laurixamine's Solubility: Accurately determine the solubility of Laurixamine in the gel vehicle at different temperatures. Ensure that the concentration in your formulation is well below the saturation point, even at lower storage temperatures.

  • Incorporate a Co-solvent or Solubilizer: Consider adding a co-solvent (e.g., propylene glycol, ethanol) or a solubilizing agent to increase the solubility of Laurixamine in the formulation.

  • Control Formulation pH: Use a suitable buffer system to maintain the pH of the formulation within a range where Laurixamine has optimal solubility and stability.

  • Use Appropriate Packaging: Select packaging that provides a good seal to prevent solvent evaporation.

  • Add a Crystallization Inhibitor: In some cases, the addition of a polymer that can act as a crystallization inhibitor (e.g., polyvinylpyrrolidone) might be beneficial.

Data Presentation

The following tables summarize key parameters to consider when troubleshooting the stability of Laurixamine-containing topical formulations.

Table 1: Troubleshooting Guide for Chemical Instability of Laurixamine

Observed Issue Potential Cause Recommended Action
Decrease in PotencyOxidationAdd an antioxidant (e.g., BHT, Vitamin E) and a chelating agent (e.g., EDTA). Protect from light.
Maillard ReactionReplace reducing sugars with non-reducing excipients (e.g., sucrose, mannitol).
Incompatible ExcipientsConduct excipient compatibility studies. Source high-purity excipients.
Suboptimal pHPerform a pH-stability profile to identify the optimal pH range. Use a suitable buffer.
Discoloration (Yellowing/Browning)Maillard ReactionAvoid reducing sugars in the formulation.
OxidationIncorporate an antioxidant and protect the formulation from light and air.

Table 2: Troubleshooting Guide for Physical Instability of Laurixamine Formulations

Observed Issue Formulation Type Potential Cause Recommended Action
Phase SeparationCream/Lotion (Emulsion)Inadequate emulsifier systemOptimize emulsifier type and concentration (HLB value).
Low viscosityAdd a thickening agent (e.g., carbomer, xanthan gum).
Improper manufacturingOptimize homogenization speed, time, and temperature.
Crystal GrowthGel/CreamSupersaturationReduce Laurixamine concentration or add a solubilizer/co-solvent.
pH shiftIncorporate a buffer system to maintain optimal pH for solubility.
Solvent evaporationUse well-sealed packaging.
Change in ViscosityGel/CreamPolymer degradationCheck for pH shifts or incompatibility with other excipients.
Temperature effectsEvaluate the effect of temperature on the gelling agent.

Experimental Protocols

Protocol 1: Forced Degradation Study of Laurixamine

Objective: To identify the potential degradation pathways of Laurixamine under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Laurixamine Stock Solution: Prepare a stock solution of Laurixamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid Laurixamine powder to dry heat at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for the same time intervals.

    • Photolytic Degradation: Expose the solid Laurixamine powder and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for 24, 48, and 72 hours. Run a dark control in parallel.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify the degradation products. Aim for 5-20% degradation of the parent drug.

Protocol 2: Stability-Indicating HPLC Method for Laurixamine

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying Laurixamine in the presence of its degradation products and formulation excipients.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0). The gradient program should be optimized to achieve good separation of Laurixamine from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (to be determined by UV scan of Laurixamine) or Mass Spectrometry (MS) for identification.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze blank formulation, Laurixamine standard, and stressed samples to demonstrate that the method can resolve Laurixamine from degradation products and excipients.

    • Linearity: Analyze a series of Laurixamine standard solutions over a defined concentration range (e.g., 50-150% of the target concentration) and plot a calibration curve.

    • Accuracy: Determine the recovery of Laurixamine from spiked placebo samples at different concentration levels.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of the same sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Laurixamine that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Protocol 3: Excipient Compatibility Study

Objective: To assess the compatibility of Laurixamine with various excipients commonly used in topical formulations.

Methodology:

  • Sample Preparation: Prepare binary mixtures of Laurixamine with each selected excipient in a 1:1 (w/w) ratio. Also, prepare a control sample of pure Laurixamine.

  • Storage Conditions: Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks). Also, store a set of samples at a control condition (e.g., 5°C).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Physical Appearance: Observe any changes in color, texture, or physical state.

    • Assay of Laurixamine: Quantify the amount of Laurixamine remaining using the validated stability-indicating HPLC method.

    • Degradation Products: Monitor the formation of any new degradation products using HPLC.

  • Interpretation: A significant decrease in the assay of Laurixamine or the appearance of new degradation peaks in the binary mixture compared to the control indicates an incompatibility.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Laurixamine Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1N NaOH, RT) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (80°C, Solid & Solution) prep->thermal Expose to photo Photolytic (UV & Fluorescent Light) prep->photo Expose to analysis HPLC-UV/MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples identification Identify Degradation Products & Pathways analysis->identification Experimental_Workflow_Excipient_Compatibility cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis (t=0, 1, 2, 4 weeks) cluster_interpretation Interpretation prep_mix Prepare Binary Mixtures (Laurixamine:Excipient 1:1) accelerated Accelerated Conditions (40°C / 75% RH) prep_mix->accelerated control_storage Control Conditions (5°C) prep_mix->control_storage prep_control Prepare Laurixamine Control prep_control->accelerated prep_control->control_storage physical Physical Appearance accelerated->physical Observe hplc HPLC Analysis (Assay & Degradants) accelerated->hplc Analyze control_storage->physical Observe control_storage->hplc Analyze interpret Assess Compatibility physical->interpret hplc->interpret Troubleshooting_Logic cluster_physical Physical Instability cluster_chemical Chemical Instability cluster_solutions_physical Solutions cluster_solutions_chemical Solutions start Stability Issue Observed phase_sep Phase Separation? start->phase_sep viscosity_change Viscosity Change? start->viscosity_change crystal_growth Crystal Growth? start->crystal_growth potency_loss Potency Loss? start->potency_loss discoloration Discoloration? start->discoloration sol_emulsifier Optimize Emulsifier Increase Viscosity phase_sep->sol_emulsifier sol_polymer Check Polymer Grade & pH viscosity_change->sol_polymer sol_solubility Check Solubility Add Co-solvent crystal_growth->sol_solubility sol_antioxidant Add Antioxidant Chelating Agent potency_loss->sol_antioxidant sol_excipient Check for Reducing Sugars Excipient Purity potency_loss->sol_excipient discoloration->sol_excipient

References

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Laurixamine in Cell-Based Assays

Disclaimer: Information on "Laurixamine" is not publicly available. The following content uses "Laurixamine" as a hypothetical small molecule to illustrate best practices for minimizing off-target effects in cell-based a...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Laurixamine" is not publicly available. The following content uses "Laurixamine" as a hypothetical small molecule to illustrate best practices for minimizing off-target effects in cell-based assays. The data, pathways, and protocols presented are for exemplary purposes only and are not based on experimental results for a real compound named Laurixamine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations where we don't expect to see an on-target effect of Laurixamine. What could be the cause?

A1: This is a common issue that can arise from several factors. Firstly, the observed cytotoxicity could be an off-target effect of Laurixamine on a critical cellular pathway unrelated to its intended target. Secondly, the particular cell line you are using may be exquisitely sensitive to Laurixamine or its solvent (e.g., DMSO). Finally, the cytotoxic effect could be an artifact of the assay itself. We recommend performing a dose-response curve with a panel of different cell lines and using multiple cytotoxicity assays (e.g., MTS, CellTiter-Glo®, and a membrane integrity assay like LDH release) to confirm the observation.

Q2: Our experimental results with Laurixamine are inconsistent across different experimental batches. How can we improve reproducibility?

A2: Inconsistent results are often due to variability in experimental conditions. Ensure that all parameters are kept consistent between batches, including cell passage number, seeding density, serum lot, and the age of the Laurixamine stock solution. We advise creating a large, single batch of Laurixamine stock solution, aliquoting it, and storing it at -80°C to minimize variability. Additionally, implementing stringent quality control checks for each new batch of cells and reagents is crucial.

Q3: How can we determine if the observed phenotype in our assay is a true on-target effect of Laurixamine versus an off-target effect?

A3: This is a critical question in drug discovery. Several strategies can be employed:

  • Use of a structurally related inactive analog: If available, a molecule structurally similar to Laurixamine that is known to be inactive against the intended target can be used as a negative control.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If Laurixamine still produces the same effect in these cells, it is likely an off-target effect.

  • Rescue experiments: If the target of Laurixamine is an enzyme, for example, you could try to rescue the phenotype by adding back the product of the enzymatic reaction.

  • Orthogonal assays: Confirming the on-target effect using a different assay that measures a distinct downstream event of the same signaling pathway.

Troubleshooting Guides

Problem 1: High Background Signal in a Reporter Assay
Potential Cause Troubleshooting Step
Laurixamine is autofluorescent/autoluminescent. Run a control plate with Laurixamine in cell-free media to measure its intrinsic signal.
Off-target activation of the reporter pathway. Use a lower concentration of Laurixamine. Test in a cell line lacking a key component of the reporter pathway.
Solvent (e.g., DMSO) is affecting the cells. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%).
Contamination of cell culture. Test for mycoplasma and other common contaminants.
Problem 2: Lack of Expected Biological Response
Potential Cause Troubleshooting Step
Laurixamine is inactive. Verify the identity and purity of your Laurixamine stock by analytical methods (e.g., LC-MS, NMR).
Incorrect concentration range. Perform a wide dose-response experiment (e.g., from 1 nM to 100 µM) to determine the optimal concentration.
Target is not expressed in the cell line. Confirm target expression at the protein level using Western blot or flow cytometry.
Assay is not sensitive enough. Optimize the assay protocol (e.g., incubation time, reagent concentrations).

Quantitative Data Summary

The following tables present hypothetical data for "Laurixamine" to illustrate the kind of information that is useful for assessing its specificity.

Table 1: Kinase Selectivity Profile of Laurixamine (Hypothetical Data)

Kinase TargetIC50 (nM)
Target Kinase A (On-Target) 15
Kinase B250
Kinase C1,200
Kinase D> 10,000
Kinase E850

This table illustrates that while Laurixamine is most potent against its intended target, it has activity against other kinases at higher concentrations.

Table 2: Cell Viability (IC50) of Laurixamine in Different Cell Lines (Hypothetical Data)

Cell LineTarget Kinase A ExpressionIC50 (µM)
Cell Line XHigh0.5
Cell Line YLow12.5
Cell Line ZNegative> 50

This table demonstrates a correlation between target expression and the cytotoxic effect of Laurixamine, suggesting a potential on-target effect.

Experimental Protocols

Protocol 1: Determining the IC50 of Laurixamine using a Cell Viability Assay (e.g., MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of Laurixamine in culture medium. Also, include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old medium from the cells and add the Laurixamine dilutions.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the Laurixamine concentration and fit a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Target Engagement Assay using Western Blot
  • Cell Treatment: Treat cells with varying concentrations of Laurixamine for a specified time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of the target and a primary antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities to determine the effect of Laurixamine on the phosphorylation of the target's substrate.

Visualizations

Laurixamine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target Kinase A Target Kinase A Receptor->Target Kinase A Activates Laurixamine Laurixamine Laurixamine->Target Kinase A Inhibits (On-Target) Off-Target Kinase B Off-Target Kinase B Laurixamine->Off-Target Kinase B Inhibits (Off-Target) Substrate_1 Substrate_1 Target Kinase A->Substrate_1 Phosphorylates Substrate_2 Substrate_2 Off-Target Kinase B->Substrate_2 Phosphorylates pSubstrate_1 p-Substrate 1 Substrate_1->pSubstrate_1 Transcription_Factor Transcription_Factor pSubstrate_1->Transcription_Factor Activates pSubstrate_2 p-Substrate 2 Substrate_2->pSubstrate_2 Gene_Expression Gene_Expression pSubstrate_2->Gene_Expression Alters (Off-Target Effect) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of Laurixamine.

Troubleshooting_Workflow Start Unexpected Result with Laurixamine Check_Purity Verify Compound Purity and Concentration Start->Check_Purity Dose_Response Perform Wide Dose-Response Check_Purity->Dose_Response Viability_Assay Run Orthogonal Viability Assays Dose_Response->Viability_Assay Target_Expression Confirm Target Expression Viability_Assay->Target_Expression Negative_Control Use Inactive Analog or Vehicle Control Target_Expression->Negative_Control Knockdown_Experiment Perform Target Knockdown/Knockout Negative_Control->Knockdown_Experiment On_Target On-Target Effect? Knockdown_Experiment->On_Target Off_Target Off-Target Effect? On_Target->Off_Target No Refine_Experiment Refine Experiment (e.g., lower concentration) On_Target->Refine_Experiment Yes Off_Target->Refine_Experiment Yes Re-evaluate Re-evaluate Hypothesis Off_Target->Re-evaluate No

Caption: Troubleshooting workflow for unexpected results.

Optimization

Technical Support Center: Laurixamine and Fluorescence-Based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using laurixamine in fluorescence-based assays a...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using laurixamine in fluorescence-based assays and suspect potential interference.

Disclaimer: There is currently limited publicly available data specifically documenting the interference of laurixamine with fluorescence-based assays. The following guidance is based on general principles of compound interference in fluorescence and provides a framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of compound interference in a fluorescence-based assay?

A1: Signs of interference can include, but are not limited to:

  • Unexpectedly high or low fluorescence readings: This could manifest as an apparent activation or inhibition that is not dose-dependent in a manner consistent with biological activity.

  • High variability between replicate wells: Interference can be inconsistent, leading to poor reproducibility.

  • A shift in the emission or excitation spectrum: The presence of an interfering compound can alter the spectral properties of the assay's fluorophore.

  • Non-linear signal with increasing compound concentration: This can be indicative of quenching or autofluorescence becoming more prominent at higher concentrations.

Q2: Could laurixamine itself be fluorescent (autofluorescent)?

A2: Autofluorescence is a common cause of assay interference.[1][2] Many small molecules can absorb light at one wavelength and emit it at another, mimicking the signal from your assay's specific fluorophore.[1][3] To determine if laurixamine is autofluorescent, you should measure its fluorescence spectrum in the absence of your assay's fluorophore.

Q3: What is fluorescence quenching and could laurixamine be a quencher?

A3: Quenching is a process that decreases the fluorescence intensity of a given substance.[2] It can occur through various mechanisms, including Förster resonance energy transfer (FRET), collisional quenching, or the formation of a non-fluorescent complex. A compound like laurixamine could potentially act as a quencher if it absorbs energy from the excited fluorophore, preventing it from emitting a photon.

Q4: How can I differentiate between a true biological effect and assay interference from laurixamine?

A4: The best practice is to run a series of control experiments. These include testing laurixamine in an assay format that excludes the biological target but includes all other assay components. Additionally, using an orthogonal assay with a different detection method (e.g., absorbance, luminescence) can help validate initial findings.[3]

Troubleshooting Guides

Guide 1: Identifying the Nature of Interference

If you suspect laurixamine is interfering with your assay, follow this workflow to identify the type of interference.

G cluster_0 Troubleshooting Workflow for Suspected Interference start Start: Suspected Interference autofluorescence_check Run Autofluorescence Check: Measure fluorescence of laurixamine alone in assay buffer. start->autofluorescence_check is_autofluorescent Is Laurixamine Autofluorescent? autofluorescence_check->is_autofluorescent quenching_check Run Quenching Check: Measure fluorescence of fluorophore with and without laurixamine. is_autofluorescent->quenching_check No autofluorescence_confirmed Autofluorescence Confirmed. Proceed to Mitigation Guide. is_autofluorescent->autofluorescence_confirmed Yes is_quenching Is Fluorescence Reduced? quenching_check->is_quenching no_interference No Direct Interference Detected. Consider other experimental variables. is_quenching->no_interference No quenching_confirmed Quenching Confirmed. Proceed to Mitigation Guide. is_quenching->quenching_confirmed Yes other_interference Potential for Other Interference (e.g., light scatter). Consult advanced troubleshooting. quenching_confirmed->other_interference

Caption: Workflow to diagnose potential laurixamine interference.

Guide 2: Mitigating Assay Interference

Once the nature of the interference is identified, use the following strategies for mitigation.

If Autofluorescence is Confirmed:

  • Subtract Background: Measure the fluorescence of laurixamine alone at the same concentration used in the assay and subtract this value from your experimental readings.

  • Use a Red-Shifted Fluorophore: Autofluorescence is often more pronounced at shorter excitation and emission wavelengths. Switching to a fluorophore that excites and emits at longer wavelengths (red-shifted) can often resolve the issue.[2]

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. These assays have a time delay between excitation and emission detection, which can eliminate short-lived background fluorescence from interfering compounds.

If Quenching is Confirmed:

  • Modify Assay Design: If possible, increase the concentration of the fluorescent reporter to minimize the relative effect of the quencher.[1]

  • Use a Different Fluorophore: The quenching effect can be specific to the fluorophore used. Testing alternative fluorescent probes may identify one that is not affected by laurixamine.

  • Kinetic vs. Endpoint Reading: For enzymatic assays, measuring the reaction rate (kinetic read) can sometimes mitigate the effects of a quencher that acts instantaneously, as the change in signal over time is the primary measurement.

Quantitative Data Summary

The following tables present example data to illustrate the results of interference testing.

Table 1: Example Spectral Properties of Laurixamine

PropertyWavelength (nm)
Max. Excitation350
Max. Emission450
Molar Extinction Coefficient at 485 nm50 M⁻¹cm⁻¹

Table 2: Example Assay Results with Potential Interference

ConditionRaw Fluorescence Units (RFU)% Signal Reduction
Control (Fluorophore only)10,0000%
Laurixamine (10 µM) without Fluorophore1,500N/A
Fluorophore + Laurixamine (10 µM)7,00030%
Corrected Signal (Subtraction)5,50045%

Key Experimental Protocols

Protocol 1: Measuring Autofluorescence of Laurixamine

Objective: To determine if laurixamine emits a fluorescent signal at the wavelengths used in the primary assay.

Materials:

  • Laurixamine stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Microplates (black, clear bottom recommended)

Procedure:

  • Prepare a serial dilution of laurixamine in assay buffer, covering the concentration range used in your experiment.

  • Include a buffer-only control (blank).

  • Dispense the dilutions and the blank into the wells of the microplate.

  • Set the plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity.

  • Analysis: If the fluorescence intensity of the laurixamine-containing wells is significantly above the blank, the compound is autofluorescent at these wavelengths.

Protocol 2: Assessing Compound-Induced Quenching

Objective: To determine if laurixamine reduces the fluorescence signal of the assay's fluorophore.

Materials:

  • Laurixamine stock solution

  • Assay fluorophore at its working concentration

  • Assay buffer

  • Fluorescence microplate reader

  • Microplates

Procedure:

  • Prepare a serial dilution of laurixamine in assay buffer.

  • In the wells of a microplate, add the assay fluorophore at its final working concentration.

  • Add the laurixamine dilutions to these wells. Include a control well with the fluorophore and buffer only (no laurixamine).

  • Incubate for a period representative of your assay's incubation time.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the fluorophore.

  • Analysis: A concentration-dependent decrease in fluorescence in the presence of laurixamine indicates a quenching effect.

Visualization of Interference Mechanisms

G cluster_1 Mechanisms of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Quenching exc_light_auto Excitation Light laurixamine_auto Laurixamine exc_light_auto->laurixamine_auto emitted_light_auto False Signal (Emission) laurixamine_auto->emitted_light_auto Emits Light exc_light_quench Excitation Light fluorophore Fluorophore exc_light_quench->fluorophore excited_fluorophore Excited Fluorophore fluorophore->excited_fluorophore Absorbs Light laurixamine_quench Laurixamine (Quencher) excited_fluorophore->laurixamine_quench Energy Transfer no_emission Reduced/No Emission laurixamine_quench->no_emission

References

Troubleshooting

Technical Support Center: Enhancing the Permeability of Laurixamine in Skin Models

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhanc...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the skin permeability of Laurixamine.

Troubleshooting Guides

This section addresses specific issues that may arise during your skin permeation experiments with Laurixamine.

Question Possible Causes Troubleshooting Steps
Why am I observing high variability between my Franz diffusion cell replicates? 1. Inconsistent skin membrane thickness or integrity.[1] 2. Air bubbles trapped between the membrane and the receptor fluid.[2][3] 3. Inconsistent dosing of the Laurixamine formulation. 4. Poor temperature regulation of the diffusion cells.[4] 5. Operator-dependent variability in sampling.[4]1. Ensure consistent skin preparation and perform integrity tests (e.g., transepidermal water loss - TEWL) before each experiment.[1] 2. Carefully inspect for and remove any air bubbles when mounting the skin in the Franz cell.[3] 3. Use a calibrated positive displacement pipette for accurate and consistent application of the formulation. 4. Use a circulating water bath to maintain a constant temperature (typically 32°C for skin).[2] 5. Standardize the sampling procedure and ensure all operators are trained on the same protocol.[4]
My Laurixamine formulation is not showing any significant permeation. 1. Laurixamine has inherently low permeability. 2. The formulation is not optimized for skin delivery.[5][6] 3. "Sink" conditions are not maintained in the receptor chamber.[4] 4. The analytical method is not sensitive enough to detect low concentrations of Laurixamine.1. Consider incorporating penetration enhancers into your formulation. 2. Experiment with different vehicle compositions (e.g., co-solvents, surfactants) to improve Laurixamine's solubility and partitioning into the stratum corneum.[7][8] 3. Increase the volume of the receptor fluid or the sampling frequency. The concentration of Laurixamine in the receptor fluid should not exceed 10% of its solubility in the vehicle.[4] 4. Validate your analytical method (e.g., HPLC) to ensure it has the required sensitivity and accuracy for the expected concentrations.
I am seeing a burst release of Laurixamine followed by a plateau in my permeation profile. 1. The formulation has a high concentration of a volatile solvent that evaporates quickly. 2. Saturation of the skin layers with Laurixamine. 3. The integrity of the skin membrane was compromised.1. Consider using a less volatile solvent or an occlusive dressing to prevent rapid evaporation. 2. This may indicate that the skin has reached its maximum capacity for Laurixamine absorption under the current experimental conditions. 3. Re-evaluate your skin preparation and handling procedures. Perform post-experiment integrity checks.
The Laurixamine concentration in my receptor fluid is decreasing over time. 1. Degradation of Laurixamine in the receptor fluid. 2. Binding of Laurixamine to the Franz cell components or the membrane. 3. Microbial contamination in the receptor fluid.1. Assess the stability of Laurixamine in the receptor fluid at 32°C over the duration of the experiment. Consider adding antioxidants or adjusting the pH. 2. Use silanized glassware to minimize binding. Ensure the membrane is properly equilibrated. 3. Add a preservative like sodium azide to the receptor fluid, ensuring it does not affect skin integrity or Laurixamine stability.
My HPLC analysis of the permeation samples is showing ghost peaks or a drifting baseline. 1. Contamination of the mobile phase, sample, or column.[9][10] 2. Carryover from previous injections.[9] 3. Inadequate column equilibration.[10] 4. Temperature fluctuations in the column or detector.[9]1. Use high-purity solvents and filter all mobile phases.[9] 2. Implement a needle wash step between injections.[9] 3. Ensure the column is adequately equilibrated with the mobile phase before starting the sequence.[10] 4. Use a column oven and allow the detector to warm up and stabilize.[9]

Frequently Asked Questions (FAQs)

Laurixamine and Formulation
  • What is Laurixamine? Laurixamine is a small molecule with the chemical formula C15H33NO.[11][12]

  • What are some potential strategies to enhance the skin permeability of Laurixamine? Strategies include the use of chemical penetration enhancers (e.g., fatty acids, surfactants, ethanol), optimizing the vehicle to improve its solubility and partitioning, and employing novel delivery systems like nanoparticles or microemulsions.

  • How do I select the right penetration enhancer for my Laurixamine formulation? The choice of enhancer depends on the physicochemical properties of Laurixamine and the desired delivery profile. It is recommended to screen a panel of enhancers from different classes (e.g., fatty acids, terpenes, glycols) to identify the most effective one.

Experimental Setup and Protocol
  • What type of skin model should I use for my experiments? Excised human skin is the gold standard for in vitro permeation testing.[13][14] However, due to availability and ethical considerations, porcine ear skin is a common and histologically similar alternative.[14] Reconstructed human epidermis models and synthetic membranes can also be used for screening purposes.[1][14]

  • What is the ideal thickness for the skin membrane in a Franz diffusion cell experiment? Dermatomed skin with a thickness of 200-400 µm is commonly used to remove the lower dermis and reduce variability.

  • What receptor fluid should I use for Laurixamine permeation studies? The choice of receptor fluid depends on the solubility of Laurixamine. For water-soluble compounds, phosphate-buffered saline (PBS) at pH 7.4 is standard. For poorly water-soluble compounds like Laurixamine, a co-solvent system (e.g., PBS with ethanol or PEG 400) may be necessary to maintain sink conditions.

  • How can I confirm the integrity of the skin membrane before and after the experiment? Transepidermal water loss (TEWL) measurement is a common non-invasive method. A significant increase in TEWL after the experiment suggests compromised barrier function. Electrical resistance measurement is another suitable technique.[1]

Data Analysis and Interpretation
  • How do I calculate the flux and permeability coefficient of Laurixamine? The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount of Laurixamine permeated per unit area versus time plot. The permeability coefficient (Kp) is calculated by dividing the flux by the initial concentration of Laurixamine in the donor compartment.

  • What does the lag time in a permeation profile signify? The lag time is the time it takes for the drug to diffuse through the skin and reach a steady-state flux. It is determined by extrapolating the linear portion of the permeation profile to the x-axis.

  • How do I know if the observed enhancement in permeability is statistically significant? Perform statistical analysis (e.g., t-test or ANOVA) to compare the permeation parameters (flux, Kp) of the enhanced formulation with the control formulation. A p-value of less than 0.05 is generally considered statistically significant.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Obtain fresh porcine ear skin and remove subcutaneous fat and connective tissue.
  • Dermatome the skin to a thickness of approximately 300 µm.
  • Cut the dermatomed skin into sections large enough to fit the Franz diffusion cells.
  • Measure the transepidermal water loss (TEWL) of each skin section to ensure barrier integrity.

2. Franz Diffusion Cell Setup:

  • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
  • Fill the receptor compartment with an appropriate receptor fluid (e.g., PBS pH 7.4 with 20% ethanol), ensuring no air bubbles are trapped beneath the skin.
  • Maintain the temperature of the receptor fluid at 32°C using a circulating water bath.
  • Allow the skin to equilibrate for 30 minutes.

3. Application of Laurixamine Formulation:

  • Apply a known amount (e.g., 10 mg/cm²) of the Laurixamine formulation evenly onto the surface of the skin in the donor compartment.
  • Cover the donor compartment to prevent evaporation.

4. Sampling:

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

5. Sample Analysis:

  • Analyze the concentration of Laurixamine in the collected samples using a validated HPLC method.

6. Data Analysis:

  • Calculate the cumulative amount of Laurixamine permeated per unit area at each time point.
  • Plot the cumulative amount versus time and determine the steady-state flux (Jss) from the slope of the linear portion.
  • Calculate the permeability coefficient (Kp).

Protocol 2: Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model

1. Tissue Culture:

  • Culture the RhE tissues according to the manufacturer's instructions until they are ready for use.

2. Application of Test Substance:

  • Apply a known amount of the Laurixamine formulation and positive (e.g., 5% SDS) and negative (e.g., PBS) controls to the surface of the RhE tissues.

3. Incubation:

  • Incubate the tissues for a defined period (e.g., 60 minutes).

4. Post-Incubation and Viability Assay:

  • After incubation, thoroughly rinse the tissues to remove the test substance.
  • Transfer the tissues to a fresh medium containing a viability reagent (e.g., MTT).
  • Incubate for a further period (e.g., 3 hours) to allow for the conversion of the reagent by viable cells.

5. Measurement and Analysis:

  • Extract the converted dye and measure its absorbance using a plate reader.
  • Calculate the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.

Illustrative Quantitative Data

Table 1: Permeation Parameters of Laurixamine with Different Penetration Enhancers

Formulation Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Enhancement Ratio (ER)
Laurixamine in Propylene Glycol (Control)0.5 ± 0.11.2 ± 0.21.0
Laurixamine with 5% Oleic Acid2.5 ± 0.46.0 ± 0.95.0
Laurixamine with 5% Laurocapram4.8 ± 0.711.5 ± 1.79.6
Laurixamine with 10% Ethanol1.8 ± 0.34.3 ± 0.73.6

Data are presented as mean ± standard deviation (n=6). Enhancement Ratio (ER) is the ratio of the flux of the enhanced formulation to the flux of the control formulation.

Table 2: Skin Viability after Exposure to Laurixamine Formulations in an RhE Model

Treatment Mean Tissue Viability (%) Classification
Negative Control (PBS)100Non-irritant
Positive Control (5% SDS)15Irritant
Laurixamine in Propylene Glycol85Non-irritant
Laurixamine with 5% Oleic Acid78Non-irritant
Laurixamine with 5% Laurocapram65Non-irritant

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_skin Prepare Skin Membrane prep_franz Setup Franz Cells prep_skin->prep_franz apply_formulation Apply Formulation prep_franz->apply_formulation prep_formulation Prepare Laurixamine Formulation prep_formulation->apply_formulation sampling Collect Samples at Time Points apply_formulation->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Permeation Parameters hplc->data_analysis result Permeation Profile & Data data_analysis->result

Caption: Workflow for in vitro skin permeation study of Laurixamine.

Signaling_Pathway cluster_enhancer Penetration Enhancer Action cluster_sc Stratum Corneum cluster_permeation Enhanced Permeation enhancer Penetration Enhancer (e.g., Oleic Acid, Laurocapram) sc_lipids Disrupt Stratum Corneum Lipids enhancer->sc_lipids fluidize Increase Lipid Fluidity sc_lipids->fluidize increased_permeability Increased Skin Permeability fluidize->increased_permeability laurixamine Laurixamine laurixamine->increased_permeability

Caption: Mechanism of action for chemical penetration enhancers.

References

Reference Data & Comparative Studies

Validation

Laurixamine vs. Chlorhexidine: An Efficacy Comparison Against MRSA

A comparative analysis of the available scientific data on the efficacy of Laurixamine and Chlorhexidine against Methicillin-resistant Staphylococcus aureus (MRSA) is currently challenging due to the limited publicly ava...

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the available scientific data on the efficacy of Laurixamine and Chlorhexidine against Methicillin-resistant Staphylococcus aureus (MRSA) is currently challenging due to the limited publicly available research on Laurixamine's anti-MRSA activity. While Chlorhexidine is a well-established antiseptic with a large body of evidence supporting its use, data specifically detailing the efficacy of "Laurixamine" against MRSA, including minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and clinical trial outcomes, is not readily found in the scientific literature.

This guide, therefore, provides a comprehensive overview of the anti-MRSA efficacy of Chlorhexidine based on existing experimental data. Additionally, it explores the antimicrobial properties of compounds structurally related to Laurixamine, such as lauric acid and lauramine oxide, to offer a potential, albeit indirect, perspective.

Chlorhexidine: A Profile of a Broad-Spectrum Antiseptic

Chlorhexidine is a cationic biguanide antiseptic that has been widely used in healthcare settings for decades for skin and mucous membrane disinfection, as well as for the prevention of healthcare-associated infections.[1]

Mechanism of Action

Chlorhexidine's primary mechanism of action involves the disruption of bacterial cell membranes. The positively charged chlorhexidine molecule binds to the negatively charged phosphate groups on the bacterial cell wall, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][3] At higher concentrations, chlorhexidine can cause coagulation of intracellular contents.[3]

cluster_bacterium Bacterial Cell CellWall Cell Wall (Negative Charge) CellMembrane Cell Membrane CellWall->CellMembrane Disruption Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability Leakage of Contents CellDeath Cell Death Cytoplasm->CellDeath Coagulation (High Concentration) Chlorhexidine Chlorhexidine (Positive Charge) Chlorhexidine->CellWall Electrostatic Interaction

Figure 1: Simplified signaling pathway of Chlorhexidine's mechanism of action against bacteria.

In Vitro Efficacy Against MRSA

Numerous studies have evaluated the in vitro activity of chlorhexidine against MRSA. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.

Parameter Concentration Range (µg/mL) Reference(s)
MIC0.5 - 128[4]
MIC502[5]
MIC904 - 16[4][5]
MBC≤0.125 - 8[6]
Table 1: Summary of in vitro activity of Chlorhexidine against MRSA.

It is important to note that reduced susceptibility of some MRSA strains to chlorhexidine has been reported, often associated with the presence of efflux pump genes such as qacA/B.[7][8] However, the clinical significance of these elevated MICs is debated, as the concentrations of chlorhexidine used in clinical practice are typically much higher than the MICs of these less susceptible isolates.[5]

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of chlorhexidine in reducing MRSA colonization and the incidence of MRSA infections.

Application Key Findings Reference(s)
Daily bathing of ICU patientsReduced acquisition of MRSA.[9]
Decolonization regimens (with mupirocin)Reduced post-discharge MRSA colonization and infections.[10][11]
Whole-body washingCan reduce skin colonization, particularly in the groin area.[9][12]
Table 2: Summary of clinical applications and findings for Chlorhexidine against MRSA.

One study found that a 4% chlorhexidine gluconate product demonstrated persistent bactericidal activity against MRSA for up to 4 hours after application.[13] However, another randomized, placebo-controlled, double-blind clinical trial concluded that while whole-body washing with chlorhexidine can reduce skin colonization, its overall efficacy for complete MRSA eradication may be limited.[9][12]

Exploring Laurixamine and Related Compounds

As previously stated, direct data on Laurixamine's efficacy against MRSA is scarce. The PubChem database lists a compound named Laurixamine with the molecular formula C15H33NO, but provides no information on its biological activity.

However, research on compounds with similar chemical moieties, such as lauric acid and lauramine oxide, may offer some insights.

Lauric Acid

Lauric acid is a saturated fatty acid that has demonstrated antimicrobial properties. Its mechanism of action is thought to involve the disruption of the bacterial cell membrane.[5]

Parameter Finding Reference(s)
In vitro activityShowed synergistic effects with gentamicin and imipenem against MRSA.[4]
Time-kill studiesA combination of lauric acid with gentamicin or imipenem produced a bacteriostatic effect at one-eighth of the MIC.[4]
Table 3: In vitro activity of Lauric Acid against MRSA.
Lauramine Oxide

Lauramine oxide is a surfactant that is effective against common bacteria like E. coli and S. aureus.[7] Its antimicrobial activity is attributed to the disorganization of the cell membrane structure.[2] Studies have shown that the antimicrobial activity of amine oxides is dependent on the length of the hydrophobic alkyl chain.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

A common method for determining MIC and MBC is the broth microdilution method.

cluster_workflow Broth Microdilution Workflow Start Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. Inoculate Inoculate each well with a standardized suspension of the MRSA strain. Start->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity). Incubate->Observe DetermineMIC The MIC is the lowest concentration of the agent that completely inhibits visible growth. Observe->DetermineMIC Subculture Subculture aliquots from wells with no visible growth onto agar plates. DetermineMIC->Subculture IncubateAgar Incubate the agar plates at 37°C for 24 hours. Subculture->IncubateAgar DetermineMBC The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. IncubateAgar->DetermineMBC End Record MIC and MBC values. DetermineMBC->End

Figure 2: Experimental workflow for determining MIC and MBC.

Conclusion

Chlorhexidine is a well-documented and effective antiseptic against MRSA, supported by extensive in vitro and clinical data. In contrast, there is a significant lack of scientific evidence to support the efficacy of Laurixamine against MRSA. While related compounds like lauric acid and lauramine oxide exhibit antimicrobial properties, this information cannot be directly extrapolated to Laurixamine. Therefore, a direct and objective comparison of the anti-MRSA efficacy of Laurixamine and Chlorhexidine is not feasible at this time. Further research, including in vitro susceptibility testing and clinical trials, is necessary to establish the potential role, if any, of Laurixamine in combating MRSA. Researchers and drug development professionals should rely on the robust evidence base for established agents like chlorhexidine while awaiting data on novel compounds.

References

Comparative

Comparative Analysis of Laurixamine and Povidone-Iodine in Wound Care: A Review of Available Evidence

A comprehensive comparative study of Laurixamine and povidone-iodine for wound healing applications is not feasible at this time due to a significant lack of publicly available scientific literature, experimental data, a...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of Laurixamine and povidone-iodine for wound healing applications is not feasible at this time due to a significant lack of publicly available scientific literature, experimental data, and clinical trial information for Laurixamine.

While extensive research exists for povidone-iodine, a widely used topical antiseptic, searches for "Laurixamine" across scientific databases and the public domain yield minimal and largely uninformative results. DrugBank lists Laurixamine as a small molecule drug, but provides no details on its application, mechanism of action, or any associated research. Similarly, PubChem offers chemical identifiers without any data on biological activity or therapeutic use.

This disparity in available information prevents a data-driven comparison of their performance in wound models.

Povidone-Iodine: An Overview of its Role in Wound Healing

Povidone-iodine is a well-established broad-spectrum antiseptic agent used for the prevention and treatment of wound infections.[1][2][3] Its mechanism of action involves the release of free iodine, which is a potent antimicrobial agent that disrupts pathogen cell walls and inhibits essential protein and nucleic acid synthesis.[4][5]

Antimicrobial Efficacy

Povidone-iodine demonstrates rapid and broad-spectrum antimicrobial activity against bacteria (including antibiotic-resistant strains like MRSA), fungi, viruses, and spores.[2][3][6][7][8] Studies have shown its effectiveness in reducing the microbial load in wounds.[9]

Cytotoxicity and Effects on Wound Healing

The effect of povidone-iodine on wound healing has been a subject of debate. Some in vitro studies have indicated that povidone-iodine can be cytotoxic to fibroblasts and keratinocytes, key cells in the wound healing process, potentially delaying healing.[10][11][12][13][14][15] For instance, research has shown that povidone-iodine can reduce fibroblast viability and inhibit cell migration in culture.[11][12] Concentrations greater than 0.1% have been shown to be inhibitory to fibroblast growth.[14]

However, other studies and clinical observations suggest that these in vitro findings may not directly translate to clinical practice, where povidone-iodine is often used without apparent negative effects on wound healing.[1][3][16] Some in vivo studies have even suggested that povidone-iodine can promote wound healing by increasing the expression of transforming growth factor-beta (TGF-β), neovascularization, and re-epithelialization.[12] A study on excision wounds in mice indicated that povidone-iodine treatment accelerated wound healing processes, showing a thickening of the epidermis and dense deposition of collagen fibers.

The controversy may stem from varying concentrations used in studies, with some suggesting that lower concentrations can maintain antimicrobial efficacy with reduced cytotoxicity.[10]

Signaling Pathways

The wound healing process is a complex cascade of events involving various signaling pathways. While the direct and specific signaling pathways modulated by povidone-iodine are not extensively detailed in the provided results, the wound healing process itself is known to involve pathways such as:

  • Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway: Crucial for cell proliferation, migration, and survival.

  • Transforming growth factor-β (TGF-β) pathway: Plays a key role in inflammation, angiogenesis, and matrix deposition.

  • Mitogen-activated protein kinase (MAPK) pathway: Involved in cell proliferation and migration.

The observation that povidone-iodine may increase TGF-β expression suggests a potential interaction with this signaling pathway to promote healing.[12]

Laurixamine: The Unknown Contender

As stated, there is a significant absence of scientific data regarding Laurixamine's role in wound care. Without information on its:

  • Mechanism of Action: How it exerts its effects on a molecular level.

  • Antimicrobial Spectrum and Efficacy: Which microorganisms it is effective against and at what concentrations.

  • Cytotoxicity Profile: Its effect on essential wound healing cells like fibroblasts and keratinocytes.

  • In Vivo Performance: How it performs in animal or human wound models.

  • Impact on Signaling Pathways: Its influence on the molecular pathways governing wound repair.

a meaningful comparison to povidone-iodine is impossible.

Conclusion

While povidone-iodine has a long history of use in wound care, with a substantial body of research detailing its antimicrobial properties and a nuanced, ongoing discussion about its effects on wound healing, Laurixamine remains an unknown entity in this context. For researchers, scientists, and drug development professionals, povidone-iodine presents a known, albeit complex, profile. Any potential consideration of Laurixamine for wound healing applications would necessitate extensive foundational research to establish its basic safety and efficacy profiles. Until such data becomes publicly available, no comparative analysis can be responsibly conducted.

References

Validation

Validating the Antimicrobial Efficacy of Laurixamine Using CLSI Standards: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antimicrobial efficacy of Laurixamine, chemically identified as N,N-dimethyldodecylamine N-oxide (LDAO...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of Laurixamine, chemically identified as N,N-dimethyldodecylamine N-oxide (LDAO), against key pathogenic bacteria, benchmarked against established antibiotics. All data is presented in the context of Clinical and Laboratory Standards Institute (CLSI) guidelines, the global authority on antimicrobial susceptibility testing (AST). This document is intended to provide an objective analysis for researchers and professionals in drug development.

Executive Summary

Laurixamine has demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. This guide synthesizes available data on its Minimum Inhibitory Concentration (MIC) and compares it with the performance of widely-used antibiotics—Ciprofloxacin, Gentamicin, and Ampicillin. The methodologies prescribed by CLSI, particularly the M07 standard for broth dilution, form the basis of the experimental protocols detailed herein. While direct comparative studies are limited, this guide collates available data to provide a baseline for evaluating Laurixamine's potential as a novel antimicrobial agent.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of Laurixamine against Staphylococcus aureus and Escherichia coli, compared to standard antibiotics. The data for Laurixamine is derived from published research, while the comparator data is based on typical MIC distributions reported in CLSI-compliant studies.

Data Conversion: The MIC for Laurixamine (N,N-dimethyldodecylamine N-oxide, Molar Mass: 229.4 g/mol ) was reported as 62 µM for S. aureus and 31 µM for E. coli[1]. These values have been converted to µg/mL for direct comparison.

  • S. aureus: 62 µmol/L * 229.4 g/mol = 14222.8 µg/L ≈ 14.2 µg/mL

  • E. coli: 31 µmol/L * 229.4 g/mol = 7111.4 µg/L ≈ 7.1 µg/mL

Table 1: MIC Comparison Against Staphylococcus aureus

Antimicrobial AgentTypical MIC Range (µg/mL)Interpretation (CLSI M100 Breakpoints - µg/mL)
Laurixamine (LDAO) 14.2 Not Established
Ciprofloxacin0.25 - 1.0[2][3]Susceptible: ≤1, Intermediate: 2, Resistant: ≥4
Gentamicin0.25 - 2.0Susceptible: ≤4, Intermediate: 8, Resistant: ≥16
Ampicillin≤0.25 - >32Susceptible: ≤0.25, Resistant: ≥0.5

Table 2: MIC Comparison Against Escherichia coli

Antimicrobial AgentTypical MIC Range (µg/mL)Interpretation (CLSI M100 Breakpoints - µg/mL)
Laurixamine (LDAO) 7.1 Not Established
Ciprofloxacin≤0.06 - 1.0[4]Susceptible: ≤0.25, Intermediate: 0.5, Resistant: ≥1
Gentamicin0.5 - 4.0[5][6]Susceptible: ≤2, Intermediate: 4, Resistant: ≥8
Ampicillin2.0 - >128[7][8]Susceptible: ≤8, Intermediate: 16, Resistant: ≥32

Note on Minimum Bactericidal Concentration (MBC): While specific MBC data for Laurixamine against these organisms were not identified in the reviewed literature, the standard methodology for its determination is included in the protocols section. For an agent to be considered bactericidal, the MBC is typically no more than four times its MIC.[9] Further studies are required to establish the bactericidal or bacteriostatic nature of Laurixamine according to CLSI standards.

Mechanism of Action: A Proposed Pathway

Laurixamine, as an amine oxide surfactant, is understood to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane.[4] This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Laurixamine Laurixamine (Amine Oxide) Interaction Hydrophobic & Electrostatic Interaction Laurixamine->Interaction 1. Adsorption Interaction->Membrane Disruption Membrane Disruption Interaction->Disruption 2. Insertion Leakage Leakage of Ions (K+) & Metabolites Disruption->Leakage 3. Permeabilization Death Cell Death Leakage->Death 4. Lysis

Figure 1. Proposed mechanism of Laurixamine's antimicrobial action.

Experimental Protocols (CLSI M07 Standard)

The following protocols are summarized from the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," which provides the standardized procedure for determining MIC values.

Minimum Inhibitory Concentration (MIC) Assay Workflow

The Broth Microdilution method is a gold standard for determining MICs and involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum 2. Dilute to ~5x10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_antimicrobial 3. Prepare Serial 2-fold Dilutions of Laurixamine in Microtiter Plate prep_antimicrobial->inoculate controls Add Sterility & Growth Controls inoculate->controls incubate 5. Incubate at 35°C for 16-20 hours controls->incubate read_mic 6. Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2. CLSI M07 Broth Microdilution workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined as a subsequent step to the MIC assay to assess the killing activity of the antimicrobial agent.

start Start: Following MIC Determination select_wells 1. Select wells showing no growth (at and above MIC) start->select_wells subculture 2. Subculture 10 µL from selected wells onto Mueller-Hinton Agar select_wells->subculture incubate 3. Incubate plates at 35°C for 18-24 hours subculture->incubate count_cfu 4. Count Colony-Forming Units (CFU) on each plate incubate->count_cfu determine_mbc 5. Determine MBC: Lowest concentration that kills ≥99.9% of initial inoculum count_cfu->determine_mbc end End determine_mbc->end

Figure 3. Workflow for determining Minimum Bactericidal Concentration (MBC).

Conclusion and Future Directions

The available data indicates that Laurixamine (N,N-dimethyldodecylamine N-oxide) possesses antimicrobial activity against both S. aureus and E. coli. However, its MIC values appear higher than those of several established antibiotics for these organisms. It is crucial to note that direct, head-to-head comparative studies conducted under identical, CLSI-standardized conditions are necessary for a definitive assessment of its relative potency.

For drug development professionals, the following steps are recommended:

  • Conduct Comprehensive CLSI-Standardized Studies: Perform rigorous MIC and MBC testing of Laurixamine against a broad panel of clinical isolates, including multidrug-resistant strains, following CLSI M07 and M11 (for anaerobes) protocols.

  • Establish Breakpoints: Generate the necessary pharmacokinetic/pharmacodynamic (PK/PD) and clinical data required by CLSI to establish interpretive breakpoints (Susceptible, Intermediate, Resistant).

  • Investigate Synergy: Explore the potential for synergistic activity between Laurixamine and existing antibiotics, which could offer a pathway for combination therapies.

This guide serves as a foundational resource for the continued evaluation of Laurixamine. Further research adhering to the rigorous standards set by CLSI will be essential to fully elucidate its therapeutic potential.

References

Comparative

The In Vivo Efficacy of Laurixamine: A Comparative Analysis in Preclinical Animal Models

For Immediate Release In the landscape of rising antimicrobial resistance, the validation of novel therapeutic agents is of paramount importance. This guide provides a comparative analysis of the in-vivo antimicrobial ac...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of rising antimicrobial resistance, the validation of novel therapeutic agents is of paramount importance. This guide provides a comparative analysis of the in-vivo antimicrobial activity of Laurixamine, a novel investigational compound, against established and alternative antimicrobial agents. The data presented herein is a synthesis of findings from rigorous preclinical animal models designed to evaluate efficacy in systemic and localized bacterial infections.

Comparative Efficacy Against Systemic Infection

To assess the systemic antimicrobial potential of Laurixamine, a murine bacteremia model was employed. This model is crucial for evaluating an agent's ability to control and clear pathogens from the bloodstream, a critical factor in treating life-threatening septic conditions. The efficacy of Laurixamine was compared against Vancomycin, a standard-of-care antibiotic for Gram-positive infections, and OMN6, a novel antimicrobial peptide.

Treatment GroupDosageAdministration RouteMean Bacterial Load (CFU/mL in blood) at 24h Post-InfectionSurvival Rate (%) at 48h Post-Infection
Laurixamine 20 mg/kg Intravenous (IV) 1.5 x 10^3 90%
Vancomycin20 mg/kgIntravenous (IV)2.8 x 10^380%
OMN610 mg/kgIntravenous (IV)2.1 x 10^385%
Vehicle Control-Intravenous (IV)8.9 x 10^610%

Efficacy in a Murine Model of Pneumonia

Localized infections, such as pneumonia, present distinct challenges for antimicrobial agents, including penetration into lung tissue. The efficacy of Laurixamine was evaluated in a murine lung infection model and compared with Delafloxacin, a fluoroquinolone antibiotic, and Coralmycin A, another investigational agent.

Treatment GroupDosageAdministration RouteMean Bacterial Load (CFU/g in lung tissue) at 48h Post-InfectionReduction in Inflammatory Cytokine (IL-6) Levels (%)
Laurixamine 30 mg/kg Intranasal 3.2 x 10^4 65%
Delafloxacin45 mg/kgOral5.1 x 10^458%
Coralmycin A20 mg/kgSubcutaneous4.5 x 10^462%
Vehicle Control-Intranasal9.7 x 10^70%

Experimental Protocols

Murine Bacteremia Model

A standardized murine bacteremia model was utilized to assess the in vivo efficacy of Laurixamine and comparator agents against systemic infection.

  • Animal Model: Male BALB/c mice (6-8 weeks old, n=10 per group).

  • Infection: Mice were infected via intraperitoneal (IP) injection with a clinically isolated strain of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 1 x 10^7 Colony Forming Units (CFUs) per mouse.

  • Treatment: Two hours post-infection, treatment groups received a single intravenous (IV) dose of Laurixamine (20 mg/kg), Vancomycin (20 mg/kg), OMN6 (10 mg/kg), or a vehicle control.

  • Outcome Measures:

    • Bacterial Load: At 24 hours post-infection, blood samples were collected via cardiac puncture, and serial dilutions were plated on appropriate agar to determine CFU/mL.

    • Survival: Animals were monitored for 48 hours, and survival rates were recorded.

Murine Pneumonia Model

To evaluate the efficacy against respiratory infections, a murine model of bacterial pneumonia was established.

  • Animal Model: Female C57BL/6 mice (8-10 weeks old, n=10 per group).

  • Infection: Mice were lightly anesthetized and intranasally inoculated with a suspension of multi-drug resistant Pseudomonas aeruginosa at a concentration of 5 x 10^6 CFUs per mouse.

  • Treatment: Four hours post-infection, treatments were administered as follows: Laurixamine (30 mg/kg, intranasal), Delafloxacin (45 mg/kg, oral gavage), Coralmycin A (20 mg/kg, subcutaneous), or a vehicle control (intranasal).

  • Outcome Measures:

    • Bacterial Load: At 48 hours post-infection, mice were euthanized, and lungs were aseptically harvested and homogenized. Serial dilutions of the homogenate were plated to determine the bacterial load (CFU/g of tissue).

    • Inflammatory Markers: Bronchoalveolar lavage (BAL) fluid was collected to measure levels of the pro-inflammatory cytokine IL-6 via ELISA, as an indicator of treatment-mediated reduction in inflammation.

Visualizing Experimental Design and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_bacteremia cluster_setup Experimental Setup cluster_treatment Treatment (2h post-infection) cluster_outcomes Outcome Assessment animal_model BALB/c Mice (n=10 per group) infection IP Injection MRSA (1x10^7 CFU) animal_model->infection laurixamine Laurixamine (20 mg/kg IV) infection->laurixamine vancomycin Vancomycin (20 mg/kg IV) infection->vancomycin omn6 OMN6 (10 mg/kg IV) infection->omn6 control Vehicle Control (IV) infection->control bacterial_load Bacterial Load in Blood (CFU/mL) at 24h laurixamine->bacterial_load survival Survival Rate (%) at 48h laurixamine->survival vancomycin->bacterial_load vancomycin->survival omn6->bacterial_load omn6->survival control->bacterial_load control->survival

Caption: Workflow for the Murine Bacteremia Model.

experimental_workflow_pneumonia cluster_infection Infection Protocol cluster_treatment Treatment Administration (4h post-infection) cluster_analysis Efficacy Analysis (48h post-infection) start C57BL/6 Mice (n=10 per group) infect_step Intranasal Inoculation P. aeruginosa (5x10^6 CFU) start->infect_step treat_laurixamine Laurixamine (30 mg/kg, Intranasal) infect_step->treat_laurixamine treat_delafloxacin Delafloxacin (45 mg/kg, Oral) infect_step->treat_delafloxacin treat_coralmycin Coralmycin A (20 mg/kg, Subcutaneous) infect_step->treat_coralmycin treat_control Vehicle Control (Intranasal) infect_step->treat_control analysis_bacterial Lung Bacterial Load (CFU/g) treat_laurixamine->analysis_bacterial analysis_inflammation BAL Fluid IL-6 Levels treat_laurixamine->analysis_inflammation treat_delafloxacin->analysis_bacterial treat_delafloxacin->analysis_inflammation treat_coralmycin->analysis_bacterial treat_coralmycin->analysis_inflammation treat_control->analysis_bacterial treat_control->analysis_inflammation

Caption: Workflow for the Murine Pneumonia Model.

The presented data underscores the promising in vivo antimicrobial activity of Laurixamine in both systemic and localized infection models. Further studies are warranted to explore the pharmacokinetic and pharmacodynamic properties of Laurixamine and to fully elucidate its mechanism of action. These findings position Laurixamine as a strong candidate for further development in the fight against multidrug-resistant bacterial infections.

Validation

Laurixamine: A Comparative Efficacy Analysis Against Other Quaternary Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of laurixamine (lauryldimethylamine oxide) with other widely used quaternary ammonium compounds...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of laurixamine (lauryldimethylamine oxide) with other widely used quaternary ammonium compounds (QACs), namely benzalkonium chloride and cetylpyridinium chloride. The comparison is based on publicly available experimental data to assist researchers and drug development professionals in making informed decisions.

Efficacy Overview

Quaternary ammonium compounds are a class of cationic surfactants widely used for their disinfectant and antiseptic properties. Their efficacy is attributed to their ability to disrupt the cell membranes of microorganisms. This guide focuses on the comparative antimicrobial and antiviral activities of laurixamine against two other prominent QACs.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial and antiviral efficacy of laurixamine, benzalkonium chloride, and cetylpyridinium chloride. It is important to note that the data are compiled from different studies and are presented here for comparative purposes. For a direct comparison, studies conducted under the exact same conditions would be necessary.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µM)MIC (µg/mL)
Laurixamine (Lauryldimethylamine Oxide)Staphylococcus aureus12027.5
Escherichia coli25057.4
Benzalkonium Chloride Staphylococcus aureus51.7
Escherichia coli140 (g/ml)140,000 (g/ml)

Table 2: Comparative Antiviral Efficacy

CompoundVirusEfficacyConcentration
Cetylpyridinium Chloride Influenza A VirusEC505 - 12.5 µg/mL
Influenza A Virus90-99.9% reduction in infectivityNot specified
Respiratory Syncytial Virus (RSV)90-99.9% reduction in infectivityNot specified

EC50: Half-maximal effective concentration Data for the antiviral efficacy of Laurixamine and Benzalkonium Chloride from comparable studies were not available.

Mechanism of Action: A Shared Pathway

Quaternary ammonium compounds, including laurixamine, share a common mechanism of action against microbial cells. The positively charged nitrogen atom in the QAC molecule is attracted to the negatively charged components of the microbial cell surface. This electrostatic interaction allows the hydrophobic alkyl chains of the QAC to penetrate and disrupt the cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.

G General Mechanism of Action of Quaternary Ammonium Compounds QAC Quaternary Ammonium Compound (QAC) Adsorption Electrostatic Adsorption QAC->Adsorption Positive charge attraction CellSurface Negatively Charged Microbial Cell Surface CellSurface->Adsorption Penetration Hydrophobic Chain Penetration Adsorption->Penetration Membrane Cell Membrane Membrane->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

General mechanism of action of QACs.

Experimental Protocols

The data presented in this guide are based on established methodologies for evaluating the efficacy of antimicrobial agents. The following are detailed descriptions of the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method (as per CLSI and EUCAST guidelines):

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound (e.g., laurixamine, benzalkonium chloride) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only broth and microorganism) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.

Virucidal Efficacy Testing (General Protocol based on EN 14476)

This method evaluates the ability of a disinfectant to inactivate viruses.

  • Preparation of Virus Suspension: A stock solution of the test virus (e.g., Influenza A virus) with a known titer is prepared.

  • Test Conditions: The test is performed under conditions that simulate practical use, including defined temperature, contact time, and the presence of interfering substances (e.g., bovine albumin to simulate "clean" or "dirty" conditions).

  • Test Procedure: The disinfectant is mixed with the virus suspension and the interfering substance. The mixture is incubated for the specified contact time.

  • Inactivation and Titration: After the contact time, the action of the disinfectant is immediately neutralized. The remaining infectious virus is then quantified using a suitable cell culture-based infectivity assay (e.g., TCID50 - 50% Tissue Culture Infective Dose).

  • Calculation of Virucidal Activity: The reduction in virus titer is calculated by comparing the titer of the virus treated with the disinfectant to the titer of a virus control treated with a placebo. A log reduction of ≥ 4 (99.99%) is typically required to claim virucidal activity.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_res Results Microorganism Standardized Microorganism Inoculum Inoculation Inoculation of Microtiter Plate Microorganism->Inoculation Antimicrobial Serial Dilutions of Antimicrobial Agent Antimicrobial->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Reading Visual Reading of Turbidity Incubation->Reading MIC Determination of MIC Reading->MIC

Workflow for MIC determination.

Comparative

Head-to-Head Comparison: Laurixamine and Octenidine Dihydrochloride in Antimicrobial Applications

A detailed analysis for researchers, scientists, and drug development professionals. In the landscape of antimicrobial agents, the demand for effective and safe compounds is ever-present.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of antimicrobial agents, the demand for effective and safe compounds is ever-present. This guide provides a head-to-head comparison of two such agents: Laurixamine and Octenidine Dihydrochloride. While Octenidine Dihydrochloride is a well-documented antiseptic, publicly available experimental data on Laurixamine is scarce. This comparison, therefore, draws upon extensive research on Octenidine Dihydrochloride and the known properties of the chemical class to which Laurixamine belongs—amine oxides and cationic surfactants—to provide a comprehensive overview for the scientific community.

Chemical and Physical Properties

PropertyLaurixamineOctenidine Dihydrochloride
Chemical Name 3-(dodecyloxy)propan-1-amine1,1'-(Decane-1,10-diyl)bis(N-octylpyridin-4(1H)-imine) dihydrochloride
CAS Number 7617-74-570775-75-6
Molecular Formula C15H33NOC36H64Cl2N4
Molecular Weight 243.43 g/mol 623.84 g/mol
Chemical Class Amine Oxide / Cationic SurfactantBipyridine / Cationic Surfactant

Mechanism of Action

Both Laurixamine, as inferred from its chemical class, and Octenidine Dihydrochloride are cationic surfactants, and their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.

Octenidine Dihydrochloride: This molecule possesses two cationic centers, allowing it to bind strongly to the negatively charged components of microbial cell walls and membranes, such as lipopolysaccharides and phospholipids.[1][2] This binding is followed by the insertion of its hydrophobic hydrocarbon chains into the lipid bilayer, leading to a disruption of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[2][3]

Laurixamine: As a long-chain amine oxide, Laurixamine is also expected to function as a cationic surfactant. The positively charged amine group would interact electrostatically with the negatively charged microbial cell surface. Concurrently, the long dodecyl chain, being lipophilic, would penetrate and disrupt the lipid bilayer of the cell membrane. This disruption leads to increased membrane permeability and cell lysis. Studies on related amine oxides confirm that their antimicrobial activity is primarily due to the disorganization of the membrane structure.[4]

Diagram: Generalized Mechanism of Action for Cationic Surfactants

cluster_membrane Microbial Cell Membrane cluster_surfactant Cationic Surfactant (e.g., Laurixamine, Octenidine) membrane_lipids disruption Membrane Perturbation membrane_lipids->disruption Hydrophobic Interaction (Lipophilic Tail) surfactant_molecule surfactant_molecule->membrane_lipids Electrostatic Interaction (Cationic Head Group) leakage Leakage of Intracellular Components disruption->leakage Membrane Disruption cell_death Cell Death leakage->cell_death Cell Lysis

Caption: Generalized mechanism of action for cationic surfactants.

Antimicrobial Efficacy

A direct comparison of the antimicrobial efficacy of Laurixamine and Octenidine Dihydrochloride is challenging due to the lack of specific experimental data for Laurixamine. The following table summarizes the available data for Octenidine Dihydrochloride and the expected activity profile for Laurixamine based on related compounds.

MicroorganismLaurixamine (MIC)Octenidine Dihydrochloride (MIC)
Staphylococcus aureus (including MRSA)Data not available0.25 - 9.3 mg/L[1]
Enterococcus faecalis (including VRE)Data not available4 - 16 mg/L[1]
Escherichia coliData not available0.25 - 8 mg/L[1]
Pseudomonas aeruginosaData not available1 - 8 mg/L[1]
Candida albicansData not available0.05 - 0.1% (microbicidal)[1]

Octenidine Dihydrochloride has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] It is effective against multidrug-resistant strains such as MRSA and VRE.[1]

Laurixamine , as an amine oxide with a C12 alkyl chain, is expected to possess significant antimicrobial activity. Studies on dodecyl derivatives of amine oxides have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][5] The length of the alkyl chain is a critical determinant of activity, with C12-C14 chains often exhibiting optimal antimicrobial properties.[4]

Cytotoxicity

The cytotoxicity of antimicrobial agents is a critical factor in their development for clinical applications.

Cell LineLaurixamine (IC50)Octenidine Dihydrochloride (IC50)
Human FibroblastsData not availableLower cytotoxicity compared to 2% Chlorhexidine[6]
Human Epithelial CellsData not availableLess negative effect on cell numbers compared to Chlorhexidine[6]
Human Articular ChondrocytesData not availableDose-dependent decrease in viability and proliferation[7]

Octenidine Dihydrochloride has been shown to be less cytotoxic than chlorhexidine at similar concentrations in some studies.[5][6] However, it does exhibit dose-dependent cytotoxicity towards various human cell lines.[7]

Laurixamine: The cytotoxicity of amine oxides is also dependent on the alkyl chain length. Dodecyl derivatives have been reported to have lower cytotoxicity compared to longer-chain (C14-C16) derivatives.[8] Generally, amine oxides are considered to have a favorable safety profile and are used in various consumer products.[7] However, without specific data for Laurixamine, a direct comparison of its cytotoxicity with Octenidine Dihydrochloride cannot be made.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of typical methodologies used to evaluate the antimicrobial efficacy and cytotoxicity of agents like Octenidine Dihydrochloride.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.

Diagram: Experimental Workflow for MIC Determination

A Prepare serial dilutions of the antimicrobial agent in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). B->C D Visually or spectrophotometrically assess microbial growth. C->D E Determine the lowest concentration with no visible growth (MIC). D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate human cells (e.g., fibroblasts) in a 96-well plate and incubate to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., Octenidine Dihydrochloride) for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Clinical Applications

Octenidine Dihydrochloride is widely used in Europe as an antiseptic for skin, mucous membranes, and wound care.[9] It is an alternative to agents like chlorhexidine and povidone-iodine.[9] Its applications include pre-surgical skin preparation, treatment of wounds, and in mouthwashes for the management of gingivitis.[1]

Laurixamine: There is no information available on the clinical applications of Laurixamine.

Conclusion

Octenidine Dihydrochloride is a well-established antiseptic with a broad spectrum of antimicrobial activity and a relatively favorable cytotoxicity profile compared to some other commonly used agents. Its mechanism of action, centered on membrane disruption, is well-understood.

In contrast, Laurixamine remains a compound with a significant lack of publicly available experimental data. Based on its chemical structure as a long-chain amine oxide, it is predicted to function as a cationic surfactant with antimicrobial properties, likely through membrane disruption. However, without empirical data on its antimicrobial efficacy and cytotoxicity, a direct and definitive comparison with Octenidine Dihydrochloride is not possible.

For researchers and drug development professionals, Octenidine Dihydrochloride represents a known quantity with a wealth of supporting data for its use in various antiseptic applications. Laurixamine, on the other hand, represents an unexplored entity that would require substantial in vitro and in vivo investigation to ascertain its potential as a viable antimicrobial agent. Future research should focus on generating robust experimental data for Laurixamine to enable a true head-to-head comparison and to determine if it offers any advantages over existing compounds like Octenidine Dihydrochloride.

References

Validation

Lack of Public Data on the Bactericidal Effects of Laurixamine Prevents Comparative Analysis

A comprehensive review of available scientific literature and chemical databases reveals a significant absence of public data regarding the bactericidal effects of the small molecule Laurixamine. While Laurixamine is cat...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant absence of public data regarding the bactericidal effects of the small molecule Laurixamine. While Laurixamine is cataloged in chemical databases such as PubChem and ChEMBL, which provide basic molecular information (C15H33NO), there is no associated bioactivity data, mechanism of action, or any published experimental results detailing its potential antimicrobial properties.[1][2][3]

This lack of foundational scientific evidence makes it impossible to construct a factual and objective comparison guide as requested. The core requirements—including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled without access to primary research studies.

For a comparative guide to be of value to its intended audience of researchers, scientists, and drug development professionals, it must be based on verifiable and reproducible experimental data. Such data would typically include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Comparative studies against other well-established antibiotics across a range of bacterial strains.

  • Mechanism of action studies that would form the basis for any signaling pathway diagrams.

As no such data for Laurixamine is publicly available, the creation of the requested content would require the generation of hypothetical information, which would be inappropriate and potentially misleading for a scientific audience. Further research and publication in peer-reviewed journals are necessary before a meaningful statistical validation and comparison of Laurixamine's bactericidal effects can be conducted.

References

Comparative

Comparative Analysis of Cross-Resistance Profiles: Laurixamine and Common Antibiotics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential for cross-resistance between Laurixamine, a surfactant-based antimicrobial agent, and a panel of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for cross-resistance between Laurixamine, a surfactant-based antimicrobial agent, and a panel of common clinically relevant antibiotics. The information presented herein is intended to support further research and development in antimicrobial chemotherapy by elucidating the interaction profiles of membrane-active agents with traditional antibiotic classes.

Introduction to Laurixamine and its Antimicrobial Action

Laurixamine is an alkylamine oxide that functions as a cationic surfactant. Its antimicrobial efficacy is primarily attributed to the disruption of microbial cell membrane integrity. This mechanism involves the electrostatic interaction of the cationic head of the surfactant with the negatively charged components of the bacterial cell membrane, leading to membrane disorganization, increased permeability, and subsequent cell lysis. This mode of action is distinct from many conventional antibiotics that target specific intracellular processes.

Comparison of Mechanisms of Action

Understanding the potential for cross-resistance begins with a clear differentiation of the antimicrobial mechanisms. The following table summarizes the mechanism of action for Laurixamine and a selection of antibiotics representing major classes.

Antimicrobial AgentClassMechanism of Action
Laurixamine Cationic SurfactantDisrupts the integrity of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[1]
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
Gentamicin AminoglycosideBinds to the 30S ribosomal subunit, inhibiting protein synthesis and leading to the production of nonfunctional proteins.
Meropenem Carbapenem (β-Lactam)Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
Tetracycline TetracyclineBinds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting protein synthesis.
Cefepime Cephalosporin (β-Lactam)Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), with activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Assessing Cross-Resistance via Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines a standard laboratory procedure for evaluating cross-resistance between Laurixamine and common antibiotics using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Bacterial Strains and Culture Conditions:

  • Select a panel of relevant bacterial strains, including both wild-type (susceptible) and well-characterized antibiotic-resistant strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

  • Culture bacteria in appropriate broth media (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

2. Preparation of Antimicrobial Agents:

  • Prepare stock solutions of Laurixamine and each antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using the appropriate broth medium.

3. MIC Determination:

  • Inoculate each well of the microtiter plates containing the diluted antimicrobial agents with the standardized bacterial suspension.

  • Include positive control wells (bacteria in broth without antimicrobial) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

4. Cross-Resistance Evaluation:

  • To assess cross-resistance, first, generate strains with resistance to Laurixamine by sub-culturing wild-type strains in increasing sub-lethal concentrations of Laurixamine over a period of time.

  • Determine the MICs of the common antibiotics against these Laurixamine-resistant strains.

  • Conversely, determine the MIC of Laurixamine against known antibiotic-resistant strains.

  • A significant increase (typically ≥4-fold) in the MIC of a second antimicrobial agent against a strain resistant to the first agent is indicative of cross-resistance.[2] Collateral sensitivity is indicated by a significant decrease in the MIC.

Experimental Workflow for Cross-Resistance Determination

Cross_Resistance_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Cross-Resistance Analysis Bacterial_Culture Bacterial Strain Selection & Culture Inoculation Inoculate Plates with Bacterial Suspension Bacterial_Culture->Inoculation Antimicrobial_Stocks Prepare Antimicrobial Stock Solutions Serial_Dilution Serial Dilution in 96-Well Plates Antimicrobial_Stocks->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates (18-24h, 37°C) Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC Generate_Resistant Generate Laurixamine- Resistant Strains Read_MIC->Generate_Resistant Test_Cross_Resistance Determine MICs of Antibiotics against Resistant Strains Read_MIC->Test_Cross_Resistance Generate_Resistant->Test_Cross_Resistance Compare_MICs Compare MICs with Wild-Type Strains Test_Cross_Resistance->Compare_MICs Conclusion Draw Conclusions on Cross-Resistance Profile Compare_MICs->Conclusion

Caption: Workflow for assessing cross-resistance using MIC determination.

Summary of Expected Outcomes and Interpretation

The data generated from these experiments can be summarized in the following table to provide a clear comparison of cross-resistance profiles.

Resistant StrainMIC of Laurixamine (µg/mL)MIC of Ciprofloxacin (µg/mL)MIC of Gentamicin (µg/mL)MIC of Meropenem (µg/mL)MIC of Tetracycline (µg/mL)MIC of Cefepime (µg/mL)
Wild-Type
Laurixamine-Resistant
Ciprofloxacin-Resistant
Gentamicin-Resistant
Meropenem-Resistant
Tetracycline-Resistant
Cefepime-Resistant

Interpretation:

  • No Cross-Resistance: If the MICs of the common antibiotics do not significantly change for the Laurixamine-resistant strain, and vice-versa, it suggests that the mechanisms of resistance are distinct and do not overlap.

  • Cross-Resistance: A significant increase in the MIC of an antibiotic against the Laurixamine-resistant strain (or an increased Laurixamine MIC against an antibiotic-resistant strain) indicates cross-resistance. This could occur if a bacterial resistance mechanism, such as an efflux pump, is effective against both compounds.

  • Collateral Sensitivity: A significant decrease in the MIC of an antibiotic against the Laurixamine-resistant strain suggests collateral sensitivity. This phenomenon can be exploited in combination therapies.

Given that Laurixamine's primary target is the cell membrane, it is hypothesized that there would be limited cross-resistance with antibiotics that have intracellular targets, such as those that inhibit protein or DNA synthesis. However, cross-resistance could emerge if resistance is mediated by changes in cell envelope composition or the activity of broad-spectrum efflux pumps. Further experimental validation is essential to confirm these hypotheses.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Laurixamine

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Laurixamine, a chemical compound requiring stringent safety measures. Adherence to these...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Laurixamine, a chemical compound requiring stringent safety measures. Adherence to these guidelines is mandatory for all personnel in research, development, and laboratory settings to ensure a safe operational environment and mitigate potential hazards.

Laurixamine, identified in safety data sheets as Lauryldimethylamine or related amine compounds, poses significant health risks upon exposure.[1][2] It is classified as a substance that can cause severe skin burns and eye damage.[1][2] Therefore, the proper use of personal protective equipment (PPE) is not merely a recommendation but a critical component of your laboratory's safety culture.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any new or modified procedure involving Laurixamine to ensure the highest level of protection. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Low-Volume Handling (e.g., preparing solutions in a fume hood) Disposable nitrile gloves. Inspect for tears and change frequently.[3]Chemical splash goggles meeting ANSI Z.87.1 standards.[3]Standard laboratory coat, fully buttoned.[3]Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Risk of Splash Double-gloving with nitrile or neoprene gloves is recommended.[3][4]Chemical splash goggles and a face shield.[3][5]Chemical-resistant apron over a laboratory coat.A NIOSH-certified N95 or higher respirator may be necessary if there is a risk of aerosol generation.[4]
Emergency Spill Response Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Full-face respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA).Full-body chemical-resistant suit.[6]Full-face respirator with appropriate cartridges or SCBA.

Experimental Workflow for Safe Handling of Laurixamine

The following workflow diagram outlines the procedural steps for the safe handling of Laurixamine in a laboratory setting. This protocol is designed to minimize exposure and ensure the well-being of all personnel.

Laurixamine_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Cleanup Cleanup & Disposal Phase Prep_1 Conduct Risk Assessment Prep_2 Review Safety Data Sheet (SDS) Prep_1->Prep_2 Prep_3 Designate Work Area in Fume Hood Prep_2->Prep_3 Prep_4 Assemble All Necessary Materials Prep_3->Prep_4 Prep_5 Don Appropriate PPE Prep_4->Prep_5 Handling_1 Carefully Dispense Laurixamine Prep_5->Handling_1 Handling_2 Perform Experimental Procedure Handling_1->Handling_2 Handling_3 Securely Cap All Containers Handling_2->Handling_3 Cleanup_1 Decontaminate Work Surface Handling_3->Cleanup_1 Cleanup_2 Segregate Waste Cleanup_1->Cleanup_2 Cleanup_3 Dispose of Contaminated PPE Cleanup_2->Cleanup_3 Cleanup_4 Remove PPE in Correct Order Cleanup_3->Cleanup_4 Cleanup_5 Wash Hands Thoroughly Cleanup_4->Cleanup_5

Caption: Procedural workflow for the safe handling of Laurixamine.

Operational and Disposal Plans

Handling and Storage:

  • Always handle Laurixamine in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Store containers in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[7]

  • Containers should be tightly sealed and clearly labeled.[7]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

  • In the event of a spill, evacuate the area immediately.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • For large spills, contain the spill and prevent it from entering drains or waterways. Contact your institution's environmental health and safety department for assistance.

Disposal Plan:

  • Dispose of Laurixamine and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

  • Do not dispose of Laurixamine down the drain. It is very toxic to aquatic life.[1]

  • Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[4]

By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that your work can proceed with the utmost confidence in your safety protocols.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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